Pemedolac
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,4R)-4-benzyl-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUODSZYUAZDIF-AOMKIAJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C([C@H](CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114030-44-3, 114716-16-4 | |
| Record name | Dexpemedolac [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114030443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemedolac [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114716164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEMEDOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7VK7RH5C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEXPEMEDOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5285077I2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pemedolac's Mechanism in Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemedolac is a potent, long-acting, non-narcotic analgesic agent that functions as a non-steroidal anti-inflammatory drug (NSAID).[1] A distinguishing feature of this compound is the significant separation between its analgesic and anti-inflammatory properties, with profound analgesic effects observed at doses substantially lower than those required to elicit anti-inflammatory responses or cause gastric irritation.[1] The active component of this racemic compound is the (+)-enantiomer, PEM-420.[2][3] The primary mechanism of action of this compound in nociception is the inhibition of prostaglandin synthesis, a hallmark of NSAIDs.[3] However, detailed characterization of its selectivity for the cyclooxygenase (COX) isoforms, COX-1 and COX-2, is not extensively reported in publicly available literature. This guide synthesizes the current understanding of this compound's mechanism of action, supported by available preclinical data.
Core Mechanism of Action in Nociception
This compound exerts its analgesic effects through the peripheral inhibition of the cyclooxygenase (COX) enzymes. This inhibition curtails the conversion of arachidonic acid into prostaglandins, specifically prostaglandin E2 (PGE2) and prostacyclin (PGI2), which are key mediators in sensitizing peripheral nociceptors to noxious stimuli.[3] By reducing the local concentration of these pro-inflammatory and algesic mediators, this compound effectively raises the pain threshold.
The analgesic activity of this compound is independent of the opioid pathway. This is evidenced by its inactivity in the hot plate and tail-flick tests, the lack of antagonism by the opioid receptor antagonist naloxone, and the absence of tolerance development upon repeated administration.[1]
While it is established that this compound is a COX inhibitor, specific data regarding its relative inhibitory potency and selectivity for the COX-1 and COX-2 isoforms (IC50 values) are not available in the reviewed literature.[4] This information is critical for a complete understanding of its efficacy and gastrointestinal safety profile relative to other NSAIDs.
Signaling Pathway: Arachidonic Acid Cascade and this compound's Site of Action
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound and its active enantiomer, PEM-420, in various preclinical models of nociception and inflammation.
Table 1: Analgesic Efficacy of this compound and PEM-420
| Compound | Test | Species | ED₅₀ (mg/kg, p.o.) | Citation(s) |
| This compound | Phenylbenzoquinone-induced Writhing | Mouse | < 2.0 | [1] |
| PEM-420 | Phenylbenzoquinone-induced Writhing | Mouse | 0.80 | [3] |
| PEM-420 | Acetic Acid-induced Writhing | Mouse | 0.92 | [3] |
| PEM-420 | Acetylcholine-induced Writhing | Mouse | 0.075 | [3] |
| This compound | Paw Pressure Test (Randall-Selitto) | Rat | < 2.0 | [1] |
| PEM-420 | Paw Pressure Test (Randall-Selitto) | Rat | 0.55 | [3] |
| PEM-420 | Acetic Acid-induced Writhing | Rat | 8.4 | [3] |
Table 2: Inhibition of Prostaglandin Synthesis by PEM-420
| Prostaglandin | ED₅₀ (mg/kg, p.o.) | Citation(s) |
| PGI₂ | 0.5 | [3] |
| PGE₂ | 1.2 | [3] |
Table 3: Anti-Inflammatory and Gastric Liability Profile
| Compound | Test | Species | ED₅₀ / UD₅₀ (mg/kg, p.o.) | Citation(s) |
| This compound | Carrageenan-induced Paw Edema | Rat | ~100 | [1] |
| This compound | Acute Ulcerogenic Liability | Rat | UD₅₀ = 107 | [1] |
| PEM-420 | Acute Ulcerogenic Liability (fasted) | Rat | UD₅₀ = 99 | [3] |
| PEM-420 | Subacute Ulcerogenic Liability (fed, 4 days) | Rat | UD₅₀ = 74 (mg/kg/day) | [3] |
Experimental Protocols
Disclaimer: The following are generalized protocols for the experimental models cited in the literature for this compound. Specific parameters from the original studies may vary as the full-text publications were not available for review.
Phenylbenzoquinone-Induced Writhing Test (Mouse)
This model assesses visceral pain and the efficacy of peripherally acting analgesics.
-
Animals: Male mice are typically used.
-
Acclimation: Animals are acclimated to the testing environment.
-
Drug Administration: this compound or its vehicle is administered orally (p.o.) at predetermined times before the noxious stimulus.
-
Induction of Writhing: A solution of phenylbenzoquinone (PBQ) in ethanol, diluted in distilled water, is injected intraperitoneally (i.p.).
-
Observation: Immediately after PBQ injection, mice are placed in individual observation chambers. The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 5-10 minutes).
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group. The ED₅₀, the dose that produces a 50% reduction in writhing, is then calculated.
Randall-Selitto Paw Pressure Test (Rat)
This test measures mechanical nociceptive thresholds, particularly in models of inflammatory pain.[5][6]
-
Animals: Male rats are commonly used.
-
Induction of Inflammation (Optional but typical): An inflammatory agent (e.g., brewer's yeast suspension) is injected into the plantar surface of one hind paw to induce hyperalgesia.[6]
-
Acclimation and Restraint: Rats are gently restrained, often by wrapping in a soft cloth, allowing the hind paw to be accessible.[5]
-
Drug Administration: this compound or its vehicle is administered orally at specified times before testing.
-
Application of Pressure: A device with a blunt, conical tip is applied to the dorsal or plantar surface of the paw, and pressure is gradually and uniformly increased.[5][7]
-
Endpoint: The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold. A cut-off pressure is established to prevent tissue damage.
-
Data Analysis: The increase in the pain pressure threshold in drug-treated animals is compared to that in vehicle-treated controls. The ED₅₀ is calculated as the dose required to produce a 50% maximal possible effect.
Workflow for Preclinical Analgesic Assessment
Conclusion
This compound is a potent non-narcotic analgesic whose mechanism of action in nociception is primarily driven by the peripheral inhibition of prostaglandin synthesis via the cyclooxygenase pathway. Its notable separation of analgesic and anti-inflammatory/ulcerogenic doses suggests a potentially favorable therapeutic window. The active enantiomer, PEM-420, has been shown to effectively reduce levels of PGE2 and PGI2. While the fundamental mechanism is understood, a significant gap in the publicly available data is the lack of specific COX-1/COX-2 selectivity information. Further investigation to elucidate this selectivity would be invaluable for a more complete characterization of this compound's pharmacological profile and its potential advantages or disadvantages compared to other NSAIDs.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randall–Selitto test - Wikipedia [en.wikipedia.org]
- 7. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Pemedolac
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemedolac, chemically known as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic properties. This technical guide provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis pathway of this compound. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document includes tabulated quantitative data, detailed experimental protocols, and a visual representation of the synthesis pathway to facilitate a thorough understanding of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic compound featuring a pyrano[3,4-b]indole core. The chemical formula is C₂₂H₂₃NO₃, and it has a molecular weight of 349.42 g/mol . The structure is characterized by a cis-relationship between the ethyl and acetic acid groups at the C1 position of the pyran ring.
| Property | Value | Reference |
| IUPAC Name | (1RS,4SR)-1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid | [1] |
| CAS Number | 114716-16-4 | [1] |
| Molecular Formula | C₂₂H₂₃NO₃ | [1] |
| Molecular Weight | 349.42 g/mol | [1] |
| Melting Point | 144-146 °C | [2] |
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the construction of the key tetrahydropyrano[3,4-b]indole heterocyclic system. The overall synthesis can be broken down into the formation of a key tryptophol intermediate, followed by a cyclization reaction to form the pyran ring, and subsequent hydrolysis to yield the final carboxylic acid.
Caption: Synthesis pathway of this compound.
Experimental Protocols
The following protocols are based on the synthesis described in the scientific literature.
Step 1: Synthesis of the Intermediate Ester
-
Reaction: To a solution of 2-(phenylmethyl)-1H-indole-3-ethanol in dichloromethane is added methyl 2-formylbutanoate. The mixture is cooled, and boron trifluoride etherate is added dropwise.
-
Reaction Conditions: The reaction is stirred at room temperature.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the crude intermediate ester.
Step 2: Cyclization to this compound Methyl Ester
-
Reaction: The crude intermediate ester from the previous step is dissolved in benzene, and trifluoroacetic acid is added.
-
Reaction Conditions: The mixture is heated to reflux.
-
Work-up: The reaction mixture is cooled, washed with sodium bicarbonate solution and brine, dried, and concentrated. The resulting residue contains a mixture of cis and trans isomers of this compound methyl ester.
Step 3: Isomer Separation
-
Procedure: The mixture of cis and trans isomers is separated using column chromatography on silica gel.
Step 4: Hydrolysis to this compound
-
Reaction: The purified cis-Pemedolac methyl ester is dissolved in ethanol, and a 10% aqueous solution of sodium hydroxide is added.[2]
-
Reaction Conditions: The mixture is heated under reflux for 2 hours.[2]
-
Work-up: The ethanol is removed under reduced pressure. The aqueous residue is washed with ether, then acidified with concentrated hydrochloric acid. The precipitated product is extracted with ether. The combined ether extracts are washed, dried, and concentrated to yield this compound. The crude product can be recrystallized from a suitable solvent system like benzene/petroleum ether to afford pure this compound.[2]
Quantitative Data
| Step | Product | Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| 4 | This compound | 80% (after recrystallization) | 144-146 | Anal. Calcd. for C₂₂H₂₃NO₃: C, 75.62; H, 6.63; N, 4.01. Found: C, 75.96; H, 6.43; N, 3.99. IR (KBr): 3380, 3260, 1740 cm⁻¹ | [2] |
Mechanism of Action
This compound, like other NSAIDs, is a cyclooxygenase (COX) inhibitor. Its analgesic and anti-inflammatory effects are primarily attributed to the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that are involved in the signaling of pain and inflammation. By blocking the COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and reducing inflammation.
References
The Discovery and Development of Pemedolac: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemedolac, chemically described as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a potent, non-narcotic analgesic agent that emerged from investigations into pyrano[3,4-b]indole-1-acetic acids. This document provides a detailed technical guide on the discovery, synthesis, and preclinical development of this compound, with a focus on its analgesic properties. It includes a summary of quantitative data from various animal models, detailed experimental protocols for the key analgesic assays, and visualizations of its proposed mechanism of action and experimental workflows. While extensive preclinical data underscores its potential, information on human clinical trials and detailed pharmacokinetics remains limited in the public domain.
Introduction
The quest for potent analgesic agents with improved safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs) and opioids has been a long-standing goal in pharmaceutical research. This compound was identified as a promising candidate exhibiting a significant separation between its analgesic and anti-inflammatory activities, a desirable characteristic that could predict a favorable gastrointestinal safety profile.[1] This document synthesizes the available scientific literature to present a comprehensive technical overview of this compound's development.
Synthesis and Chemical Properties
This compound is a derivative of the pyrano[3,4-b]indole-1-acetic acid scaffold. Its synthesis has been described in the scientific literature and involves a multi-step process.[2][3] The active stereoisomer of this compound is the (+)-enantiomer, which has been assigned a 1S,4R absolute configuration.[2] This active eutomer is also referred to as PEM-420.[4]
Preclinical Pharmacology
This compound has demonstrated potent analgesic activity in a variety of animal models of chemically-induced and inflammatory pain.[2][5] Its analgesic effects are not mediated by opioid receptors, as they are not antagonized by naloxone, and tolerance does not develop with repeated administration.[5]
Analgesic Activity
The analgesic potency of this compound and its active eutomer, PEM-420, has been quantified in several standard assays. The data consistently show that this compound is a potent analgesic at doses significantly lower than those required for anti-inflammatory effects.
Table 1: Analgesic Potency of this compound and PEM-420 in Rodent Models
| Compound | Assay | Species | ED₅₀ (mg/kg, p.o.) | Reference |
| This compound | Phenylbenzoquinone Writhing | Mouse | < 2.0 | [5] |
| This compound | Paw Pressure Test | Rat | < 2.0 | [5] |
| PEM-420 | Phenylbenzoquinone (PBQ) Writhing | Mouse | 0.80 | [4] |
| PEM-420 | Acetic Acid Writhing | Mouse | 0.92 | [4] |
| PEM-420 | Acetylcholine Writhing | Mouse | 0.075 | [4] |
| PEM-420 | Acetic Acid Writhing | Rat | 8.4 | [4] |
| PEM-420 | Randall-Selitto (Yeast-injected paw) | Rat | 0.55 | [4] |
Anti-Inflammatory and Ulcerogenic Liability
A key feature of this compound is its weak anti-inflammatory activity relative to its analgesic potency, suggesting a distinct mechanism or receptor interaction compared to traditional NSAIDs.[5] This separation of activities is often associated with a reduced potential for gastrointestinal side effects.
Table 2: Anti-Inflammatory and Ulcerogenic Potential of this compound and PEM-420
| Compound | Assay | Species | ED₅₀ / UD₅₀ (mg/kg, p.o.) | Reference |
| This compound | Carrageenan Paw Edema | Rat | ~100 | [5] |
| PEM-420 | Acute Ulcerogenicity (fasted) | Rat | UD₅₀ = 99 | [4] |
| PEM-420 | Subacute Ulcerogenicity (fed, 4 days) | Rat | UD₅₀ = 74 (mg/kg/day) | [4] |
Mechanism of Action
The primary mechanism of action for this compound, like other NSAIDs, is believed to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes.[4] Prostaglandins, particularly PGE₂ and PGI₂, are key mediators of pain and inflammation. By inhibiting their production, this compound reduces the sensitization of peripheral nociceptors. The potent analgesic effect coupled with weak anti-inflammatory activity suggests a potential for COX isoenzyme selectivity or modulation of other pain signaling pathways.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for the key preclinical assays are crucial for the interpretation and replication of results.
Randall-Selitto Paw Pressure Test (Rat)
This test measures the pain threshold in response to a continuously increasing mechanical stimulus.
-
Animal Model: Male Sprague-Dawley rats.
-
Inflammation Induction: A 0.1 mL injection of 20% brewer's yeast suspension in saline is administered into the plantar surface of the right hind paw to induce inflammation and hyperalgesia.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.
-
Testing Apparatus: An analgesy-meter that applies a linearly increasing pressure to the paw.
-
Procedure: At specified time points after drug administration, a constantly increasing pressure is applied to the inflamed paw. The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold. A cut-off pressure is established to prevent tissue damage.
-
Data Analysis: The dose required to produce a 50% increase in the pain threshold (ED₅₀) is calculated.
Caption: Experimental workflow for the Randall-Selitto test.
Acetic Acid-Induced Writhing Test (Mouse)
This assay assesses visceral pain by observing the characteristic stretching and writhing behavior induced by an intraperitoneal injection of an irritant.
-
Animal Model: Male Swiss-Webster mice.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.
-
Induction of Writhing: After a set period for drug absorption (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, mice are placed in individual observation chambers, and the number of writhes (a wave of constriction of the abdominal muscles followed by stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage inhibition of writhing for each dose group is calculated relative to the vehicle-treated control group. The ED₅₀, the dose that causes a 50% reduction in writhing, is then determined.
Caption: Experimental workflow for the writhing test.
Pharmacokinetics and Clinical Development
Despite the promising preclinical data, there is a notable absence of publicly available information on the pharmacokinetics (Cmax, Tmax, half-life) of this compound in animals or humans. Similarly, no data from human clinical trials for this compound are available in the published literature or clinical trial registries. This lack of information prevents a full assessment of its clinical potential and developmental trajectory.
Conclusion
This compound is a potent non-narcotic analgesic with a unique preclinical profile characterized by a significant separation of its analgesic and anti-inflammatory effects. This suggests a potentially improved safety profile compared to traditional NSAIDs. The available data from in vivo animal models robustly support its analgesic efficacy. However, the absence of pharmacokinetic and clinical trial data in the public domain leaves a critical gap in our understanding of its therapeutic potential in humans. Further research and disclosure of any existing data would be necessary to fully elucidate the developmental history and clinical utility of this compound.
References
- 1. Determination of analgesic drug efficacies by modification of the Randall and Selitto rat yeast paw test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Pemedolac and Its Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemedolac, chemically known as cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic properties.[1][2] As a chiral molecule, it exists as a pair of enantiomers. The pharmacological activity of this compound is primarily attributed to its (+)-enantiomer, also known as PEM-420, which has been identified as the active eutomer.[3] This technical guide provides an in-depth overview of the pharmacological profile of racemic this compound and its individual enantiomers, focusing on its mechanism of action, preclinical efficacy, and safety profile. The information is presented to aid researchers and professionals in drug development in understanding the therapeutic potential of this compound.
Mechanism of Action
Signaling Pathway
The anti-inflammatory and analgesic effects of this compound are a direct consequence of its interference in the arachidonic acid cascade. By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins that sensitize nociceptors and mediate the inflammatory response.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for racemic this compound and its active enantiomer, PEM-420.
Table 1: Analgesic Activity
| Compound | Test Model | Species | ED50 (mg/kg, p.o.) | Reference |
| This compound | Chemically-induced pain | Rat/Mouse | ≤ 2.0 | [1] |
| This compound | Inflammatory pain (Paw pressure test) | Rat | 1.0 (activity at 16h) | [1] |
| This compound | p-Phenylbenzoquinone writhing | Mouse | 10.0 (activity at 10h) | [1] |
| PEM-420 | Phenylbenzoquinone (PBQ) writhing | Mouse | 0.80 | [2] |
| PEM-420 | Acetic acid writhing | Mouse | 0.92 | [2] |
| PEM-420 | Acetylcholine writhing | Mouse | 0.075 | [2] |
| PEM-420 | Acetic acid writhing | Rat | 8.4 | [2] |
| PEM-420 | Randall-Selitto test (yeast-injected paw) | Rat | 0.55 | [2] |
Table 2: Anti-inflammatory and Prostaglandin Inhibition Activity
| Compound | Test Model | Species | ED50 (mg/kg, p.o.) | Reference |
| This compound | Carrageenan paw edema | Rat | ~100 | [1] |
| PEM-420 | PBQ-induced PGI2 production | Mouse | 0.5 | [2] |
| PEM-420 | PBQ-induced PGE2 production | Mouse | 1.2 | [2] |
Table 3: Ulcerogenic Potential
| Compound | Test Condition | Species | UD50 (mg/kg, p.o.) | Reference |
| This compound | Acute | Not Specified | 107 | [1] |
| This compound | Subacute | Not Specified | ~140/day | [1] |
| PEM-420 | Acute (fasted) | Rat | 99 | [2] |
| PEM-420 | Subacute (4 days, fed) | Rat | 74/day | [2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Phenylbenzoquinone (PBQ)-Induced Writhing Test (Mouse)
This model assesses the efficacy of analgesics against visceral pain.
-
Animals: Male or female mice are used.
-
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
Test compounds (this compound, PEM-420, or vehicle) are administered orally (p.o.).
-
After a set pre-treatment time (e.g., 60 minutes), animals are injected intraperitoneally (i.p.) with a solution of phenylbenzoquinone (PBQ) to induce a writhing response (a characteristic stretching and constriction of the abdomen).
-
Immediately after PBQ injection, animals are placed in an observation chamber.
-
The number of writhes is counted for a specified period (e.g., 5 to 35 minutes post-injection).
-
-
Endpoint: The analgesic effect is determined by the reduction in the number of writhes in the drug-treated groups compared to the vehicle-treated control group. The ED50, the dose that produces a 50% reduction in writhing, is then calculated.
Randall-Selitto Test (Rat)
This method is used to assess mechanical nociceptive thresholds, typically in a model of inflammatory pain.
-
Animals: Rats are typically used for this assay.
-
Procedure:
-
Inflammation is induced in one hind paw of the rat, for example, by a subplantar injection of a phlogistic agent like brewer's yeast suspension.
-
At a specified time after the induction of inflammation, the test compound (this compound, PEM-420, or vehicle) is administered orally.
-
At the time of expected peak drug effect, a mechanical stimulus of gradually increasing pressure is applied to the inflamed paw using a specialized instrument.
-
The pressure at which the rat withdraws its paw is recorded as the pain threshold.
-
-
Endpoint: The analgesic effect is measured as an increase in the paw withdrawal threshold in the drug-treated groups compared to the vehicle-treated control group. The ED50 is the dose that causes a 50% increase in the pain threshold.
Carrageenan-Induced Paw Edema (Rat)
This is a standard model for evaluating the anti-inflammatory activity of a compound.
-
Animals: Rats are commonly used.
-
Procedure:
-
The initial volume of one hind paw is measured using a plethysmometer.
-
The test compound (this compound or vehicle) is administered orally.
-
After a pre-treatment period, a subplantar injection of carrageenan solution is made into the same paw to induce localized inflammation and edema.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Endpoint: The anti-inflammatory activity is expressed as the percentage inhibition of the increase in paw volume in the drug-treated groups compared to the vehicle-treated control group. The ED50 is the dose that produces a 50% inhibition of edema.
Safety Profile
A key feature of this compound is its favorable gastrointestinal safety profile compared to other NSAIDs.[1] The data indicates a significant separation between the doses required for analgesic effects and those causing gastric irritation. The ulcerogenic dose (UD50) for both racemic this compound and its active enantiomer PEM-420 is substantially higher than their effective analgesic doses (ED50).[1][2] This suggests a reduced risk of gastrointestinal side effects at therapeutically relevant doses.
Conclusion
This compound is a potent, long-acting, non-narcotic analgesic. Its pharmacological activity resides in the (+)-enantiomer, PEM-420. The mechanism of action is consistent with that of other NSAIDs, involving the inhibition of prostaglandin synthesis. A distinguishing characteristic of this compound is its significant separation of analgesic and anti-inflammatory doses from those that cause gastric damage, indicating a potentially improved safety profile. Further research to elucidate the specific COX-1/COX-2 inhibitory profile of its enantiomers would provide a more complete understanding of its mechanism and therapeutic potential.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pemedolac Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemedolac is a potent, long-acting, non-narcotic analgesic agent. This technical guide provides a comprehensive overview of the current understanding of its molecular target and the validation of its mechanism of action. This compound's primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory and pain pathways. This guide details the supporting evidence, summarizes the available quantitative data, and outlines the general experimental protocols relevant to the target identification and validation of this compound and similar nonsteroidal anti-inflammatory drugs (NSAIDs).
Introduction
This compound, a pyrrolo-pyrrole derivative, has demonstrated significant analgesic properties in preclinical studies.[1][2] A key characteristic of this compound is the separation of its potent analgesic effects from anti-inflammatory and gastric irritant effects at therapeutic doses, suggesting a potentially favorable safety profile compared to traditional NSAIDs.[1] Understanding the precise molecular target and mechanism of action is crucial for its clinical development and therapeutic application.
Primary Molecular Target: Cyclooxygenase (COX)
The primary molecular targets of this compound have been identified as the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in pain and inflammation.
Evidence for COX Inhibition
The principal evidence for this compound's action on COX enzymes comes from studies on its active eutomer, PEM-420. In preclinical models, PEM-420 was shown to inhibit the production of prostaglandin I2 (PGI2) and prostaglandin E2 (PGE2), both of which are downstream products of the COX pathway.[2] This inhibition of prostaglandin synthesis is a hallmark of NSAIDs and directly links this compound's analgesic activity to the COX pathway.
Quantitative Analysis of COX Inhibition
| Compound | Parameter | Species | Model | ED50 (mg/kg, p.o.) | Reference |
| PEM-420 | Inhibition of PGI2 production | Mouse | PBQ-induced writhing | 0.5 | [2] |
| PEM-420 | Inhibition of PGE2 production | Mouse | PBQ-induced writhing | 1.2 | [2] |
| This compound | Analgesia | Rat | Paw pressure test | <2.0 | [1] |
| This compound | Analgesia | Mouse | p-Phenylbenzoquinone writhing | <2.0 | [1] |
| This compound | Anti-inflammatory | Rat | Carrageenan paw edema | ~100 | [1] |
Table 1: In Vivo Efficacy of this compound and its Active Eutomer, PEM-420.
Signaling Pathway
This compound exerts its analgesic effect by intervening in the arachidonic acid signaling cascade. By inhibiting COX enzymes, it prevents the synthesis of prostaglandins that sensitize nociceptors (pain-sensing neurons).
Experimental Protocols for Target Validation
The following are generalized protocols for key experiments used to identify and validate the targets of NSAIDs like this compound.
In Vitro COX Inhibition Assay
Objective: To determine the in vitro potency and selectivity of a compound against COX-1 and COX-2.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then typically converted to a more stable product like PGE2 for quantification.
-
Procedure:
-
The test compound (e.g., this compound) at various concentrations is pre-incubated with the COX enzyme.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined time and then terminated.
-
The amount of prostaglandin produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) is used to determine the selectivity of the compound.
In Vivo Prostaglandin Synthesis Inhibition Assay
Objective: To assess the ability of a compound to inhibit prostaglandin synthesis in a living organism.
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound) orally or via another relevant route.
-
After a specified time, an inflammatory stimulus (e.g., carrageenan or phenylbenzoquinone) is administered to induce prostaglandin production.
-
At a designated time point, animals are euthanized, and relevant tissues or fluids (e.g., peritoneal fluid, inflammatory exudate) are collected.
-
Prostaglandin levels (e.g., PGE2, PGI2) are measured using ELISA or LC-MS.
-
-
Data Analysis: The dose of the compound that causes 50% inhibition of prostaglandin synthesis (ED50) is determined.
Off-Target Screening and Safety Pharmacology
A comprehensive target validation strategy includes assessing the interaction of the drug candidate with a wide range of other potential targets to identify any off-target effects that could lead to adverse events. While specific off-target screening data for this compound is not publicly available, standard practices in drug development involve screening against a panel of receptors, ion channels, and enzymes. The observation that this compound's analgesic activity is not antagonized by naloxone indicates that it does not exert its effects through opioid receptors.[1]
Conclusion
References
In Vitro Characterization of PEM-420: A Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of PEM-420, a novel small molecule inhibitor. The data and protocols herein detail its enzymatic activity, cellular effects, and mechanism of action, establishing a foundation for further preclinical and clinical development.
Biochemical Activity of PEM-420
PEM-420 was designed as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in various human cancers.
The inhibitory activity of PEM-420 against recombinant human MEK1 was assessed using a luminescence-based kinase assay. The assay measures the amount of ATP remaining after the kinase reaction, where a lower signal indicates higher kinase activity.
Table 1: Enzymatic Inhibition of MEK1 by PEM-420
| Compound | Target | Assay Type | Substrate | ATP Concentration (μM) | IC50 (nM) |
| PEM-420 | MEK1 | Luminescence | Inactive ERK1 | 10 | 15.2 |
-
Reagent Preparation : Prepare a reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution : Create a 10-point serial dilution of PEM-420 in 100% DMSO, followed by a further dilution in the reaction buffer.
-
Enzyme and Substrate Addition : Add 5 µL of the diluted compound to a 384-well plate. Subsequently, add 5 µL of a solution containing 2 ng/µL of recombinant human MEK1 and 0.2 µg/µL of inactive ERK1 substrate.
-
Initiation of Kinase Reaction : Start the reaction by adding 10 µL of a 10 µM ATP solution. Incubate the plate at room temperature for 60 minutes.
-
Termination and Signal Detection : Stop the reaction by adding 20 µL of a commercial kinase-glo reagent. a luminescence reader is used to measure the signal after a further 10-minute incubation.
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using a four-parameter logistic model.
Cellular Activity of PEM-420
The on-target effect of PEM-420 in a cellular context was evaluated by measuring the inhibition of ERK1/2 phosphorylation, a direct downstream target of MEK1. A human colorectal cancer cell line, HT-29, which harbors a BRAF V600E mutation leading to constitutive activation of the MEK/ERK pathway, was utilized.
Table 2: Cellular Inhibition of p-ERK in HT-29 Cells by PEM-420
| Compound | Cell Line | Assay Type | Treatment Time (hours) | Endpoint Measurement | EC50 (nM) |
| PEM-420 | HT-29 | In-Cell Western | 2 | p-ERK1/2 Levels | 45.8 |
-
Cell Seeding : Plate HT-29 cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of PEM-420 for 2 hours.
-
Cell Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining : Block with a suitable blocking buffer and then incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Subsequently, incubate with species-specific secondary antibodies conjugated to infrared dyes.
-
Signal Quantification : Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both p-ERK and total ERK.
-
Data Normalization and Analysis : Normalize the p-ERK signal to the total ERK signal. Determine the half-maximal effective concentration (EC50) from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling cascade and the point of intervention for PEM-420.
Caption: Mechanism of PEM-420 in the MAPK signaling pathway.
This diagram outlines the key steps in the In-Cell Western protocol used to determine the cellular potency of PEM-420.
Caption: Workflow for the In-Cell Western p-ERK assay.
Pemedolac's Effect on Prostaglandin Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemedolac is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic properties. This document provides a detailed technical overview of its effects on the prostaglandin synthesis pathways. While specific in vitro IC50 values for this compound's inhibition of cyclooxygenase (COX) isoforms are not extensively reported in publicly available literature, in vivo studies demonstrate its clear impact on prostaglandin production. This guide synthesizes the available data, outlines relevant experimental methodologies for further investigation, and visualizes the key biological pathways involved.
Introduction to Prostaglandin Synthesis
Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation, pain, fever, and platelet aggregation. They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
The inhibition of these enzymes, particularly COX-2, is the principal mechanism of action for NSAIDs.
This compound's Mechanism of Action
This compound, like other NSAIDs, is understood to exert its analgesic and anti-inflammatory effects through the inhibition of the cyclooxygenase enzymes, thereby reducing the production of prostaglandins. The active eutomer of this compound is known as PEM-420.
Prostaglandin Synthesis Pathway
The synthesis of prostaglandins from arachidonic acid is a multi-step enzymatic process. The initial and rate-limiting step is the conversion of arachidonic acid to prostaglandin G2 (PGG2) and then to prostaglandin H2 (PGH2) by the COX enzymes. PGH2 is then further metabolized by various synthases to produce different prostaglandins, including PGE2, PGI2 (prostacyclin), PGF2α, and thromboxane A2 (TXA2).
This compound's Point of Intervention
This compound inhibits the activity of both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to PGH2 and subsequently reducing the synthesis of all downstream prostaglandins.
Preclinical Analgesic Efficacy of Pemedolac: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemedolac, a novel pyrano[3,4-b]indole-1-acetic acid derivative, has demonstrated significant potential as a long-acting, non-narcotic analgesic in preclinical studies. This technical guide provides a comprehensive overview of the preclinical data supporting the analgesic efficacy of this compound and its active eutomer, PEM-420. The document details the quantitative data from various animal models, outlines the experimental protocols used in these studies, and illustrates the proposed mechanism of action through signaling pathway diagrams. A notable characteristic of this compound is the significant separation between its analgesic and anti-inflammatory doses, suggesting a potentially favorable therapeutic window.
Data Presentation: Analgesic and Anti-inflammatory Potency
The analgesic and anti-inflammatory properties of this compound and its active isomer, PEM-420, have been evaluated in several well-established preclinical models. The quantitative data, primarily expressed as median effective dose (ED50) and median ulcerogenic dose (UD50), are summarized in the tables below for ease of comparison.
Table 1: Analgesic Efficacy of this compound and PEM-420 in Rodent Models
| Compound | Animal Model | Pain Induction Agent | Route of Administration | ED50 (mg/kg) | Citation |
| This compound | Rat & Mouse | Chemically-induced | p.o. | ≤ 2.0 | [1] |
| This compound | Rat | Inflammatory Pain | p.o. | ≤ 2.0 | [1] |
| PEM-420 | Mouse | Phenylbenzoquinone (PBQ) | p.o. | 0.80 | [2] |
| PEM-420 | Mouse | Acetic Acid | p.o. | 0.92 | [2] |
| PEM-420 | Mouse | Acetylcholine | p.o. | 0.075 | [2] |
| PEM-420 | Rat | Acetic Acid | p.o. | 8.4 | [2] |
| PEM-420 | Rat | Yeast (Randall-Selitto) | p.o. | 0.55 | [2] |
Table 2: Anti-inflammatory and Ulcerogenic Profile of this compound and PEM-420 in Rats
| Compound | Assay | Route of Administration | ED50 / UD50 (mg/kg) | Citation |
| This compound | Carrageenan Paw Edema | p.o. | ~100 | [1] |
| This compound | Acute Ulcerogenicity | p.o. | 107 | [1] |
| This compound | Subacute Ulcerogenicity | p.o. | ~140 (per day) | [1] |
| PEM-420 | Acute Ulcerogenicity (fasted) | p.o. | 99 | [2] |
| PEM-420 | Subacute Ulcerogenicity (fed) | p.o. | 74 (per day for 4 days) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard preclinical pharmacology procedures.
Acetic Acid-Induced Writhing Test (Mouse)
This model assesses visceral pain by inducing a characteristic writhing response.
-
Animals: Male mice (typically 20-30g) are used.
-
Drug Administration: this compound or the vehicle is administered orally (p.o.) at various doses.
-
Induction of Writhing: After a predetermined time for drug absorption (e.g., 30-60 minutes), a 0.6% to 1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.[1][3]
-
Observation: Following the acetic acid injection, mice are placed in an observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period, typically 10 to 20 minutes.[3][4]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED50, the dose that produces a 50% reduction in writhing, is then determined.
Phenylbenzoquinone (PBQ)-Induced Writhing Test (Mouse)
Similar to the acetic acid writhing test, this model also evaluates peripherally mediated analgesia.
-
Animals: Male mice are used.
-
Drug Administration: Test compounds are administered orally prior to PBQ injection.
-
Induction of Writhing: A solution of p-phenylbenzoquinone is injected intraperitoneally.
-
Observation and Data Analysis: The procedure for observation and calculation of the ED50 is analogous to the acetic acid-induced writhing test.
Randall-Selitto Paw Pressure Test (Rat)
This test measures the threshold of response to a mechanical stimulus on an inflamed paw, indicating hyperalgesia.
-
Animals: Rats are typically used for this assay.
-
Induction of Inflammation: Inflammation is induced by injecting a phlogistic agent, such as a suspension of brewer's yeast, into the subplantar tissue of one hind paw.
-
Drug Administration: this compound or vehicle is administered orally.
-
Measurement of Pain Threshold: At various time points after drug administration, a constantly increasing mechanical pressure is applied to the inflamed paw using a specialized instrument (analgesy-meter).[5][6] The pressure at which the rat withdraws its paw or vocalizes is recorded as the pain threshold.
-
Data Analysis: The increase in pain threshold in drug-treated animals compared to vehicle-treated animals is used to determine the analgesic effect and calculate the ED50.
Carrageenan-Induced Paw Edema (Rat)
This is a standard model to assess the anti-inflammatory activity of a compound.
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound or a reference anti-inflammatory drug is administered orally.
-
Induction of Edema: After drug administration (typically 30-60 minutes), a 1% solution of carrageenan is injected into the subplantar tissue of one hind paw.[7][8]
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[7]
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose group compared to the vehicle control group. The ED50, the dose that causes a 50% reduction in paw edema, is then determined.
Mechanism of Action and Signaling Pathways
This compound's analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of prostaglandin synthesis, a mechanism shared with other non-steroidal anti-inflammatory drugs (NSAIDs).[2] Prostaglandins are key mediators of pain and inflammation, and their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
While specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not available in the reviewed literature, its pharmacological profile suggests a potent inhibition of prostaglandin production at the site of pain, with a significantly lower impact on the systemic prostaglandin synthesis that is associated with gastrointestinal side effects. This is supported by the wide separation observed between its analgesic and ulcerogenic doses.[1]
Arachidonic Acid Cascade and Site of this compound Action
The following diagram illustrates the general pathway of prostaglandin synthesis and the proposed site of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Pemedolac: A Technical Whitepaper on its Potential as a Non-Narcotic Analgesic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemedolac, a novel pyrano[3,4-b]indole-1-acetic acid derivative, has demonstrated significant potential as a potent, long-acting, non-narcotic analgesic with a promising separation from anti-inflammatory effects and a favorable gastrointestinal safety profile in preclinical studies. This document provides a comprehensive technical overview of this compound, summarizing its analgesic efficacy, proposed mechanism of action, and key preclinical data. While the available data positions this compound as an intriguing candidate for non-opioid pain management, a notable gap exists in the public domain regarding its specific cyclooxygenase (COX) enzyme inhibition profile, detailed pharmacokinetic parameters, and the outcomes of any clinical trials in humans.
Introduction
The imperative for effective and safe non-narcotic analgesics is a cornerstone of modern pharmaceutical research, driven by the significant societal and patient burden of the opioid crisis. This compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid) emerged from a research program aimed at identifying compounds with a distinct separation between analgesic and anti-inflammatory activities, a common limitation of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] Preclinical evidence suggests that this compound and its active (+)-enantiomer, PEM-420, exhibit potent analgesic properties at doses significantly lower than those required for anti-inflammatory or ulcerogenic effects.[1][2] This profile suggests a potentially wider therapeutic window and an improved safety profile compared to conventional NSAIDs.
Analgesic and Anti-Inflammatory Activity
This compound's analgesic efficacy has been evaluated in various chemically-induced and inflammatory pain models in rodents. The compound has consistently demonstrated potent, dose-dependent pain relief.[1][2]
Quantitative Efficacy Data
The following tables summarize the key efficacy (ED50) and gastric irritation (UD50) data for this compound and its active enantiomer, PEM-420.
| Compound | Analgesic Model | Species | ED50 (mg/kg, p.o.) | Reference |
| This compound | Chemically-induced & Inflammatory Pain | Rat & Mouse | ≤ 2.0 | [1] |
| This compound | Carrageenan Paw Edema (Anti-inflammatory) | Rat | ~100 | [1] |
| PEM-420 | Phenylbenzoquinone (PBQ) Writhing | Mouse | 0.80 | [2] |
| PEM-420 | Acetic Acid Writhing | Mouse | 0.92 | [2] |
| PEM-420 | Acetylcholine Writhing | Mouse | 0.075 | [2] |
| PEM-420 | Acetic Acid Writhing | Rat | 8.4 | [2] |
| PEM-420 | Randall-Selitto Test (Yeast-injected paw) | Rat | 0.55 | [2] |
| Compound | Gastric Ulceration Model | Species | UD50 (mg/kg, p.o.) | Reference |
| This compound | Acute | Rat | 107 | [1] |
| This compound | Subacute | Rat | ~140 (mg/kg/day) | [1] |
| PEM-420 | Acute (fasted) | Rat | 99 | [2] |
| PEM-420 | Subacute (4 days, fed) | Rat | 74 (mg/kg/day) | [2] |
Mechanism of Action
This compound's mechanism of action is distinct from that of opioid analgesics. Its analgesic effects are not antagonized by naloxone, and tolerance does not develop with repeated administration.[1] The evidence strongly points towards the inhibition of prostaglandin synthesis, a hallmark of NSAIDs. The active enantiomer, PEM-420, has been shown to inhibit the production of prostaglandin I2 (PGI2) and prostaglandin E2 (PGE2) in the peritoneal cavity of mice.[2]
This suggests that this compound likely exerts its analgesic effects through the inhibition of cyclooxygenase (COX) enzymes. However, specific IC50 values for this compound or PEM-420 against COX-1 and COX-2 are not publicly available. This information is critical for a definitive assessment of its COX selectivity and, consequently, its potential for gastrointestinal and cardiovascular side effects.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound via COX enzyme inhibition.
Synthesis
The synthesis of this compound has been described in the scientific literature.[3] A brief overview of the synthetic route is presented below. For a detailed, step-by-step protocol, please refer to the original publication.
Synthetic Workflow
Caption: Simplified synthetic workflow for this compound.
Experimental Protocols
The following are detailed methodologies for the key preclinical pain models used to evaluate this compound's analgesic activity.
Acetic Acid-Induced Writhing Test (Mouse)
Objective: To assess peripheral analgesic activity by quantifying the reduction in visceral pain responses.
Procedure:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to control and treatment groups.
-
Drug Administration: this compound or the vehicle is administered orally (p.o.).
-
Induction of Writhing: 30-60 minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally (i.p.).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching of the abdomen and/or hind limbs) is counted for a period of 15-20 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated for each treatment group compared to the control group. The ED50 is determined from the dose-response curve.
Randall-Selitto Paw Pressure Test (Rat)
Objective: To evaluate the analgesic effect on mechanical hyperalgesia in an inflammatory pain model.
Procedure:
-
Animals: Male Sprague-Dawley rats (150-200 g) are used.
-
Induction of Inflammation: A 1% suspension of carrageenan or yeast in saline is injected into the plantar surface of the right hind paw to induce inflammation and hyperalgesia.
-
Drug Administration: this compound or the vehicle is administered orally (p.o.) at a specified time before the pain threshold measurement.
-
Measurement of Pain Threshold: At various time points after drug administration, a constantly increasing mechanical pressure is applied to the inflamed paw using a specialized analgesy-meter.
-
Endpoint: The pressure at which the rat withdraws its paw is recorded as the pain threshold. A cut-off pressure is set to avoid tissue damage.
-
Data Analysis: The increase in pain threshold in the drug-treated groups is compared to the vehicle-treated group. The ED50 is calculated based on the dose-dependent increase in pain threshold.
Pharmacokinetics and Clinical Data
A thorough search of the public scientific literature and clinical trial registries did not yield any specific pharmacokinetic data (e.g., half-life, Cmax, bioavailability, metabolism) for this compound in any species. Similarly, no results from clinical trials in humans have been publicly reported. This lack of data represents a significant gap in the comprehensive evaluation of this compound's therapeutic potential.
Discussion and Future Directions
This compound presents a compelling preclinical profile as a potent, non-narcotic analgesic with a notable separation of analgesic and anti-inflammatory/ulcerogenic effects. Its mechanism of action, presumed to be through the inhibition of prostaglandin synthesis, aligns with that of established NSAIDs. The key differentiator appears to be its high analgesic potency at doses that do not cause significant gastric irritation, a feature that could translate into a superior clinical safety profile.
The most critical next step in the development of this compound would be the determination of its in vitro inhibitory activity against COX-1 and COX-2. This would clarify its selectivity and provide a stronger basis for predicting its clinical side-effect profile. Furthermore, comprehensive pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion, which will inform dosing regimens in future clinical trials.
The absence of publicly available clinical trial data makes it impossible to assess the translation of this compound's promising preclinical findings to human subjects. Future research should focus on conducting well-designed Phase I and II clinical trials to evaluate the safety, tolerability, pharmacokinetics, and analgesic efficacy of this compound in humans.
Conclusion
This compound is a promising non-narcotic analgesic candidate with a strong preclinical data package supporting its potent analgesic effects and favorable initial safety profile. However, the lack of specific data on its COX selectivity, pharmacokinetics, and clinical efficacy in humans currently limits a full assessment of its therapeutic potential. Further research to address these knowledge gaps is warranted to determine if this compound can fulfill its promise as a valuable addition to the armamentarium of non-opioid pain therapeutics.
References
Methodological & Application
Application Notes and Protocols: Acetic Acid-Induced Writhing Test with Pemedolac
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the acetic acid-induced writhing test to evaluate the analgesic efficacy of Pemedolac. This compound has demonstrated potent analgesic effects in preclinical studies, and this document outlines the necessary procedures to replicate and build upon these findings.
Introduction
The acetic acid-induced writhing test is a widely used and reliable method for screening peripherally acting analgesic agents.[1][2] The intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, characterized by abdominal constrictions, twisting of the trunk, and extension of the hind limbs.[1][3] This visceral pain response is mediated by the release of endogenous inflammatory mediators, such as prostaglandins and bradykinin, which sensitize peripheral nociceptors.[1][3] this compound, a non-steroidal anti-inflammatory drug (NSAID), has been shown to be effective in this model, suggesting its mechanism of action involves the inhibition of these peripheral pain pathways.[4][5]
Mechanism of Action
The analgesic effect of this compound in the acetic acid-induced writhing test is attributed to its inhibition of the cyclooxygenase (COX) pathway.[4] Intraperitoneal acetic acid administration triggers an inflammatory cascade, leading to the synthesis of prostaglandins, primarily prostacyclin (PGI2) and prostaglandin E2 (PGE2), which are potent mediators of pain.[6] this compound, like other NSAIDs, is believed to inhibit the COX enzymes (COX-1 and COX-2), thereby reducing the production of these prostaglandins and consequently diminishing the pain response.[4][7][8] The active isomer of this compound, PEM-420, has been shown to inhibit the production of PGI2 and PGE2 in the mouse peritoneal cavity.[4]
Data Presentation
The analgesic efficacy of this compound and its active isomer, PEM-420, has been quantified in the acetic acid-induced writhing test. The following table summarizes the reported median effective dose (ED50) values, representing the dose required to produce a 50% reduction in the number of writhes.
| Compound | Species | Writhing-Inducing Agent | Route of Administration | ED50 |
| PEM-420 | Mouse | Acetic Acid | Oral (p.o.) | 0.92 mg/kg[4] |
| PEM-420 | Rat | Acetic Acid | Oral (p.o.) | 8.4 mg/kg[4] |
Experimental Protocols
This section provides a detailed methodology for conducting the acetic acid-induced writhing test to evaluate the analgesic potential of this compound.
Materials and Reagents
-
This compound
-
Acetic acid (0.6% v/v solution in distilled water)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Standard analgesic drug (e.g., Diclofenac sodium, Indomethacin)
-
Saline solution (0.9% NaCl)
-
Male Swiss albino mice (20-30 g)
-
Syringes and needles for oral and intraperitoneal administration
-
Observation chambers (transparent)
-
Stopwatch
Experimental Procedure
-
Animal Acclimatization: Acclimate the mice to the laboratory environment for at least one week before the experiment, with free access to food and water.
-
Grouping and Dosing:
-
Divide the animals into multiple groups (n=6-10 per group):
-
Vehicle Control Group: Receives the vehicle orally.
-
This compound Test Groups: Receive different doses of this compound orally.
-
Positive Control Group: Receives a standard analgesic drug (e.g., Indomethacin 10 mg/kg, i.p.).
-
-
-
Drug Administration:
-
Administer the vehicle, this compound, or the standard drug at a predetermined time before the induction of writhing (typically 30-60 minutes). The oral route is commonly used for this compound.[4]
-
-
Induction of Writhing:
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
After a latency period of 5 minutes, count the number of writhes for a continuous period of 10-20 minutes.[1][11][12] A writhe is defined as a contraction of the abdominal muscles accompanied by the stretching of the hind limbs.[3]
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the treated groups using the following formula:
-
% Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the acetic acid-induced writhing test with this compound.
Signaling Pathway of this compound's Analgesic Action
Caption: Proposed signaling pathway for the analgesic action of this compound.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saspublishers.com [saspublishers.com]
- 7. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpp.in [ajpp.in]
- 10. ciencialatina.org [ciencialatina.org]
- 11. sid.ir [sid.ir]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Pemedolac Analgesia Assessment using the Randall-Selitto Paw Pressure Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing the analgesic properties of Pemedolac using the Randall-Selitto paw pressure test, a well-established method for evaluating pain responses in animal models. The protocols outlined below are designed to ensure robust and reproducible data for preclinical drug development.
Introduction to this compound and the Randall-Selitto Test
This compound is a non-narcotic analgesic agent with a potent and long-acting profile.[1] It has demonstrated significant efficacy in models of inflammatory pain.[1] The Randall-Selitto paw pressure test is a widely used method to quantify mechanical nociceptive thresholds. The test measures the amount of pressure an animal will tolerate on its paw before eliciting a withdrawal response. Inflammation is typically induced in the paw to increase sensitivity, making it an ideal model for studying the effects of analgesics like this compound.[2]
Quantitative Data Summary
The analgesic efficacy of this compound and its active eutomer, PEM-420, has been quantified in the Randall-Selitto test. The following tables summarize the available data.
Table 1: Analgesic Potency of this compound and its Active Eutomer (PEM-420) in the Randall-Selitto Paw Pressure Test in Rats
| Compound | ED₅₀ (mg/kg, p.o.) | Notes |
| This compound | < 2.0 | Effective against inflammatory pain.[1] |
| PEM-420 | 0.55 | Active isomer of this compound, tested on a yeast-injected paw.[3] |
Table 2: Duration of Analgesic Activity of this compound in the Rat Paw Pressure Test
| Dose (mg/kg, p.o.) | Time of Significant Analgesic Activity |
| 1.0 | 16 hours |
Note: This table indicates the long-acting nature of this compound's analgesic effects. Further studies are needed to establish a full dose-response and time-course relationship.
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Weight: 150-200g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment and to the testing apparatus for several days to minimize stress-induced variability.
Induction of Paw Inflammation
-
Method: Subplantar injection of a phlogistic agent into the right hind paw.
-
Agent: A 0.1 mL injection of a 5% (w/v) suspension of brewer's yeast in sterile saline is a commonly used method to induce a consistent and long-lasting inflammation.[2]
-
Timing: The inflammatory response and hyperalgesia typically develop over 2-4 hours and are stable for several hours thereafter.
Drug Administration
-
Route: this compound is administered orally (p.o.).
-
Vehicle: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose or 1% carboxymethylcellulose in water.
-
Dosing: Administer a range of doses to establish a dose-response curve. Based on the available data, doses ranging from 0.1 to 10 mg/kg would be appropriate. A vehicle control group is essential.
-
Timing: Administer this compound at a predetermined time before the Randall-Selitto test. Given its long-acting nature, a pre-treatment time of 1 to 2 hours is a reasonable starting point, with additional time points (e.g., 4, 8, 16, 24 hours) to fully characterize the duration of action.
Randall-Selitto Paw Pressure Test Procedure
-
Apparatus: An analgesy-meter (e.g., Ugo Basile) is used to apply a linearly increasing mechanical force to the dorsal surface of the inflamed paw. The apparatus typically consists of a plinth to hold the paw and a cone-shaped pusher that applies the pressure.
-
Restraint: Gently restrain the rat, for example, by wrapping it in a soft cloth, ensuring the inflamed hind paw is accessible. Consistent and gentle handling is crucial to minimize stress.
-
Procedure:
-
Place the rat's inflamed paw on the plinth.
-
Position the pusher on the dorsal surface of the paw.
-
Start the apparatus to apply a constantly increasing pressure.
-
Observe the rat for a clear withdrawal response (e.g., pulling the paw away, struggling, or vocalization).
-
The pressure (in grams) at which the withdrawal response occurs is recorded as the paw withdrawal threshold (PWT).
-
-
Cut-off: To prevent tissue damage, a cut-off pressure (e.g., 250g) should be established. If the rat does not withdraw its paw by the cut-off pressure, the test is stopped, and the cut-off value is recorded.
-
Measurements:
-
Baseline: Measure the PWT before inducing inflammation and before drug administration to establish a baseline for each animal.
-
Post-inflammation/Pre-drug: Measure the PWT after the induction of inflammation to confirm the development of hyperalgesia.
-
Post-drug: Measure the PWT at predetermined time points after this compound administration.
-
Data Analysis
-
Calculate the Mean Paw Withdrawal Threshold (PWT) for each treatment group at each time point.
-
Calculate the Percent Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug PWT - Post-inflammation PWT) / (Cut-off PWT - Post-inflammation PWT)] x 100
-
Statistical Analysis: Use appropriate statistical methods, such as ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's), to compare the PWTs of the this compound-treated groups with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
-
ED₅₀ Calculation: The effective dose that produces 50% of the maximum analgesic effect (ED₅₀) can be calculated using non-linear regression analysis of the dose-response data.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound analgesia.
Proposed Signaling Pathway for this compound's Analgesic Action
This compound, as a non-steroidal anti-inflammatory drug (NSAID), is presumed to exert its analgesic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of pain and inflammation.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of analgesic drug efficacies by modification of the Randall and Selitto rat yeast paw test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols for Pemedolac Administration in Freund's Complete Adjuvant-Induced Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Freund's Complete Adjuvant (FCA)-induced arthritis in rodents is a widely utilized and well-characterized animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating the efficacy of novel anti-arthritic and analgesic compounds. This model mimics several key features of human rheumatoid arthritis, including chronic inflammation, joint destruction, and associated pain. Pemedolac is a potent, long-acting, non-narcotic analgesic agent.[1][2] Notably, it exhibits a significant separation between its analgesic and anti-inflammatory doses, with potent analgesic effects observed at doses much lower than those required for anti-inflammatory activity.[1] This unique profile, coupled with a lower propensity for gastric irritation compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), makes this compound an interesting candidate for managing arthritic pain.[1]
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of this compound in an FCA-induced arthritis model in rats.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating this compound in FCA-induced arthritis.
Table 1: this compound Efficacy on Paw Volume and Arthritis Index
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume (mL) ± SEM (Day 21) | Mean Arthritis Index (0-16) ± SEM (Day 21) |
| Naive Control | Vehicle | 1.2 ± 0.1 | 0 |
| FCA Control | Vehicle | 3.5 ± 0.3 | 12.5 ± 1.5 |
| This compound | 1 | 3.3 ± 0.3 | 9.0 ± 1.2* |
| This compound | 2 | 3.1 ± 0.2 | 6.5 ± 1.0 |
| Positive Control (e.g., Indomethacin) | 5 | 2.0 ± 0.2 | 4.0 ± 0.8** |
*p < 0.05, **p < 0.01 compared to FCA Control. Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Inflammatory Markers and Pain Threshold
| Treatment Group | Dose (mg/kg, p.o.) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM | Paw Withdrawal Threshold (g) ± SEM |
| Naive Control | Vehicle | 25 ± 5 | 15 ± 4 | 15 ± 1 |
| FCA Control | Vehicle | 150 ± 20 | 120 ± 15 | 4 ± 0.5 |
| This compound | 1 | 140 ± 18 | 110 ± 12 | 8 ± 0.7* |
| This compound | 2 | 130 ± 15 | 100 ± 10 | 11 ± 0.9 |
| Positive Control (e.g., Indomethacin) | 5 | 70 ± 10 | 60 ± 8 | 12 ± 1.0 |
*p < 0.05, **p < 0.01 compared to FCA Control. Data are hypothetical and for illustrative purposes.
Experimental Protocols
I. Induction of Freund's Complete Adjuvant (FCA) Arthritis in Rats
Materials:
-
Freund's Complete Adjuvant (FCA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis
-
Male Lewis or Sprague-Dawley rats (180-200 g)
-
25-gauge needles and 1 mL syringes
-
Isoflurane or other suitable anesthetic
-
Plethysmometer or digital calipers
Protocol:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
On Day 0, anesthetize the rats using isoflurane.
-
Thoroughly resuspend the FCA solution by vortexing.
-
Inject 0.1 mL of the FCA emulsion intradermally into the plantar surface of the right hind paw of each rat.
-
Return the animals to their cages and monitor them until they have fully recovered from anesthesia.
-
The onset of arthritis is typically observed within 10-14 days in the contralateral (non-injected) paw and other joints.
II. This compound Administration and Efficacy Evaluation
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Apparatus for assessing mechanical hyperalgesia (e.g., von Frey filaments)
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Randomly divide the arthritic rats into treatment groups (n=8-10 per group) on Day 14 post-FCA induction.
-
Prepare fresh formulations of this compound in the vehicle at the desired concentrations (e.g., 1 and 2 mg/kg).
-
Administer this compound or vehicle orally once daily from Day 14 to Day 21. A positive control group receiving a standard NSAID like indomethacin can also be included.
-
Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer on alternate days, starting from Day 0 until the end of the experiment.
-
Arthritis Index Scoring: Score the severity of arthritis in all four paws on alternate days based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.
-
Pain Threshold Assessment: On Day 21, assess the mechanical paw withdrawal threshold using von Frey filaments.
-
Biochemical Analysis: At the end of the study (Day 22), collect blood samples via cardiac puncture under deep anesthesia. Euthanize the animals and collect serum for the measurement of TNF-α and IL-6 levels using ELISA kits.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in FCA-induced arthritis.
Signaling Pathway in FCA-Induced Arthritis and this compound's Hypothesized Mechanism
References
Application Notes and Protocols: In Vitro Cyclooxygenase (COX) Inhibition Assay for Pemedolac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemedolac is a non-narcotic analgesic that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. This document provides a detailed protocol for an in vitro cyclooxygenase (COX) inhibition assay tailored for evaluating the inhibitory activity of this compound against the two main isoforms, COX-1 and COX-2.
The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are signaling molecules involved in pain, inflammation, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining, COX-2 is typically induced at sites of inflammation. The relative inhibition of these two isoforms is a critical determinant of an NSAID's efficacy and side-effect profile.
These application notes are intended to guide researchers in setting up and executing a robust in vitro assay to determine the potency and selectivity of this compound as a COX inhibitor.
Signaling Pathway
The following diagram illustrates the canonical cyclooxygenase pathway, highlighting the points of inhibition by NSAIDs like this compound.
Caption: Cyclooxygenase signaling pathway and the inhibitory action of this compound.
Experimental Data
A thorough review of the scientific literature did not yield specific quantitative data (IC50 values) for the in vitro inhibition of COX-1 and COX-2 by this compound. While its active eutomer, PEM-420, has been shown to inhibit the production of prostaglandins like PGI2 and PGE2 in vivo, precise IC50 values from in vitro enzymatic assays are not publicly available. The table below is provided as a template for researchers to populate with their own experimental data.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin (Control) | Insert literature value | Insert literature value | Calculate from values |
| Celecoxib (Control) | Insert literature value | Insert literature value | Calculate from values |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is a general guideline for determining the IC50 values of this compound for COX-1 and COX-2 using a commercially available colorimetric or fluorometric assay kit. Researchers should adapt the protocol based on the specific kit instructions and their laboratory conditions.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified ovine or human COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., TMPD for colorimetric assays)
-
Positive controls (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Experimental Workflow Diagram:
Caption: General workflow for the in vitro COX inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution to obtain a range of test concentrations.
-
Prepare stock solutions of the control inhibitors (Indomethacin and Celecoxib) in DMSO and perform serial dilutions.
-
Reconstitute COX-1 and COX-2 enzymes, arachidonic acid, and other kit components according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the appropriate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the various dilutions of this compound or the control inhibitors to the wells. Include wells with DMSO only as the vehicle control (100% activity).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).
-
Stop the reaction and develop the signal by adding the detection reagent as per the kit instructions.
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound and the control inhibitors using the following formula: % Inhibition = 100 - [((Signal of test well - Signal of background well) / (Signal of vehicle control well - Signal of background well)) x 100]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Conclusion
The provided protocol offers a robust framework for the in vitro evaluation of this compound's inhibitory activity against COX-1 and COX-2. Accurate determination of the IC50 values will enable researchers to characterize the potency and selectivity of this compound, providing valuable insights into its pharmacological profile and potential for therapeutic applications. It is imperative for researchers to generate and report this data to fill the current gap in the public scientific literature.
Application Notes and Protocols for Measuring Pemedolac Efficacy in Carrageenan-Induced Paw Edema
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pemedolac is a non-narcotic analgesic agent that has demonstrated potent pain-relieving properties.[1][2] While it is structurally related to other non-steroidal anti-inflammatory drugs (NSAIDs), its primary characteristic is a significant separation between its analgesic and anti-inflammatory effects.[1] In the widely utilized carrageenan-induced paw edema model, a standard for assessing acute inflammation, this compound exhibits only modest anti-inflammatory activity.[1] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in this model, including data presentation and visualization of relevant biological pathways and experimental workflows.
Data Presentation
The anti-inflammatory effect of this compound in the carrageenan-induced paw edema model is notably less potent than its analgesic effect. The following tables summarize the quantitative data available for this compound and provide a comparison with a standard NSAID, Indomethacin.
Table 1: Efficacy of this compound in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (p.o.) | Endpoint | Result |
| This compound | ~100 mg/kg | ED₅₀ for anti-inflammatory effect | Weak activity |
| This compound | ≤ 2.0 mg/kg | ED₅₀ for analgesic effect | Potent activity |
ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response. p.o. (per os) refers to oral administration.
Table 2: Comparative Efficacy of Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (p.o.) | Time Point (hours) | Inhibition of Edema (%) |
| Indomethacin | 10 mg/kg | 2 | 54% |
| 3 | 54% | ||
| 4 | 54% | ||
| 5 | 33% |
Data for Indomethacin is provided as a reference for a standard NSAID with known anti-inflammatory properties.[3]
Experimental Protocols
The following protocols provide a detailed methodology for conducting the carrageenan-induced paw edema assay to evaluate the anti-inflammatory efficacy of this compound.
1. Animals:
-
Weight: 150-200 g.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Housing: House animals in standard cages with free access to food and water. It is recommended to fast the animals overnight before the experiment.[6]
2. Materials and Reagents:
-
This compound
-
Carrageenan (lambda, type IV)
-
Indomethacin (as a positive control)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose or saline)
-
Plethysmometer or a digital caliper for measuring paw volume/thickness.[4]
-
Syringes and needles (26-30 gauge)
3. Experimental Procedure:
-
Grouping: Randomly divide the animals into the following groups (n=6-8 animals per group):
-
Vehicle Control: Receives the vehicle only.
-
Carrageenan Control: Receives the vehicle and carrageenan injection.
-
This compound Treatment Groups: Receive different doses of this compound (e.g., 25, 50, 100, 200 mg/kg, p.o.).
-
Positive Control Group: Receives a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg, p.o.).[3]
-
-
Baseline Paw Volume Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.
-
Drug Administration: Administer this compound, Indomethacin, or the vehicle orally (p.o.) via gavage. The volume of administration is typically 1 ml/100g of body weight.
-
Induction of Paw Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of a freshly prepared 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[4]
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[6][7] The peak edema is usually observed between 3 and 5 hours.[3]
4. Data Analysis:
-
Calculate the increase in paw volume (edema):
-
Edema (mL) = Paw volume at time 't' - Baseline paw volume.
-
-
Calculate the percentage inhibition of edema for each treatment group:
-
% Inhibition = [ (Edema of Control Group - Edema of Treated Group) / Edema of Control Group ] x 100.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the control group. A p-value of < 0.05 is generally considered statistically significant.[5]
Mandatory Visualizations
Diagram 1: Carrageenan-Induced Inflammatory Signaling Pathway
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 5. Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Pemedolac Formulation for Oral Administration in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemedolac is a non-narcotic analgesic agent that has demonstrated potent efficacy in rodent models of chemically induced and inflammatory pain.[1][2] As an indoleacetic acid derivative, its mechanism of action is presumed to be related to the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).[3] Effective oral delivery in preclinical rodent studies is crucial for evaluating its therapeutic potential. These application notes provide detailed protocols for the formulation and oral administration of this compound to rodents, addressing challenges such as the anticipated poor aqueous solubility common to this class of compounds.
Physicochemical Properties and Formulation Strategy
Data Presentation
Due to the limited publicly available pharmacokinetic data for this compound, the following table summarizes the reported analgesic efficacy in rodents. Hypothetical pharmacokinetic parameters are included to illustrate the data that should be determined experimentally.
| Parameter | Species | Value | Route of Administration | Reference |
| Analgesic Efficacy (ED₅₀) | ||||
| Phenylbenzoquinone Writhing | Mouse | 0.80 mg/kg | Oral (p.o.) | [4] |
| Acetic Acid Writhing | Mouse | 0.92 mg/kg | Oral (p.o.) | [4] |
| Acetylcholine Writhing | Mouse | 0.075 mg/kg | Oral (p.o.) | [4] |
| Acetic Acid Writhing | Rat | 8.4 mg/kg | Oral (p.o.) | [4] |
| Randall-Selitto Test | Rat | 0.55 mg/kg | Oral (p.o.) | [4] |
| Hypothetical Pharmacokinetics | ||||
| Cₘₐₓ (Maximum Concentration) | Rat | To be determined | Oral (p.o.) | |
| Tₘₐₓ (Time to Cₘₐₓ) | Rat | To be determined | Oral (p.o.) | |
| AUC (Area Under the Curve) | Rat | To be determined | Oral (p.o.) | |
| Oral Bioavailability | Rat | To be determined | Oral (p.o.) |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a this compound suspension, a common and effective method for administering poorly water-soluble compounds to rodents via oral gavage.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (or other suitable suspending agent) in purified water
-
Mortar and pestle
-
Spatula
-
Analytical balance
-
Graduated cylinders
-
Stir plate and magnetic stir bar
-
Storage vials
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed and the required concentration of this compound based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats and mice).
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Prepare Vehicle: Prepare the 0.5% methylcellulose solution by slowly adding the methylcellulose powder to purified water while stirring continuously until fully dissolved.
-
Trituration: Transfer the weighed this compound powder to a mortar. Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for reducing particle size and preventing aggregation.
-
Suspension Formation: Gradually add the remaining vehicle to the mortar while continuously stirring and mixing to ensure the paste is fully dispersed.
-
Homogenization: Transfer the contents of the mortar to a beaker containing a magnetic stir bar. Place the beaker on a stir plate and stir for at least 30 minutes to ensure a homogenous suspension.
-
Storage: Transfer the final suspension to a labeled storage vial. Store at 2-8°C and protect from light. Shake well before each use to ensure uniform distribution of the suspended particles.
Protocol 2: Preparation of a Palatable this compound Formulation for Voluntary Oral Administration
This protocol is an alternative to oral gavage and can reduce the stress associated with forced administration. It involves incorporating the drug into a palatable vehicle.
Materials:
-
This compound powder
-
Palatable vehicle (e.g., sweetened condensed milk, strawberry jam, or a commercially available palatable rodent diet)
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Mixing container
Procedure:
-
Dose Calculation: Calculate the amount of this compound required per unit of the palatable vehicle to achieve the desired dose for an average-sized rodent.
-
Weigh Ingredients: Accurately weigh the calculated amount of this compound and the desired amount of the palatable vehicle.
-
Mixing: Thoroughly mix the this compound powder with the palatable vehicle in a suitable container until a uniform mixture is achieved.
-
Portioning: Divide the mixture into individual doses.
-
Administration: Present the medicated treat to the animal. This method may require a brief training period for the animals to accept the new food item.
-
Observation: Monitor the animal to ensure the entire dose is consumed.
Protocol 3: Pharmacokinetic Study of Orally Administered this compound in Rats
This protocol outlines a typical workflow for determining the pharmacokinetic profile of a this compound formulation in rats.
Study Design:
-
Animals: Male or female Sprague-Dawley rats (or other appropriate strain), typically 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (for bioavailability calculation).
-
Group 2: Oral gavage of this compound suspension (from Protocol 1).
-
-
Dose: A single dose of this compound (e.g., 10 mg/kg).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Fasting: Fast animals overnight (with access to water) before dosing.
-
Dosing: Administer this compound to each group via the designated route.
-
Blood Collection: At each time point, collect blood samples (typically from the tail vein or via a cannula) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and oral bioavailability.
Visualizations
Caption: Workflow for this compound Formulation Development.
Caption: Experimental Workflow for a Rodent Pharmacokinetic Study.
References
Application Note: Quantification of Pemedolac in Human Plasma and Urine by High-Performance Liquid Chromatography (HPLC)
Introduction
Pemedolac is a non-steroidal anti-inflammatory drug (NSAID) under investigation for its analgesic and anti-inflammatory properties. To support pharmacokinetic, toxicokinetic, and clinical studies, a robust and reliable bioanalytical method for the quantification of this compound in biological samples is essential.[1][2][3][4][5] High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the determination of drug concentrations in biological fluids due to its specificity, sensitivity, and reproducibility.[4][6][7]
This application note details a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound in human plasma and urine. The described protocols cover sample preparation, chromatographic conditions, and method validation parameters based on common industry practices.
Materials and Methods
Chemicals and Reagents
-
This compound analytical standard (purity >99%)
-
Internal Standard (IS), e.g., Ketoprofen or another suitable NSAID
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Ortho-phosphoric acid or formic acid
-
Potassium dihydrogen phosphate
-
Human plasma and urine (drug-free)
Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18) or liquid-liquid extraction apparatus
Chromatographic Conditions
A representative set of HPLC conditions is summarized in the table below. These parameters may require optimization for the specific properties of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 20 mM phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Internal Standard | Ketoprofen (or other suitable NSAID) |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.
-
Calibration Standards and QC Samples: Spike drug-free plasma or urine with the appropriate working standard solutions to obtain calibration standards ranging from 0.1 to 50 µg/mL and quality control samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).
Sample Preparation
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution (e.g., at 10 µg/mL).
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
Pipette 500 µL of urine sample into a tube.
-
Add 50 µL of the Internal Standard working solution.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC method for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 4500 |
| Resolution (Rs) | Rs > 2 | 3.5 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% for 6 injections | 1.5% |
Table 2: Method Validation Summary
| Parameter | Concentration (µg/mL) | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | 0.1 - 50 | r² ≥ 0.995 | 0.998 |
| Limit of Detection (LOD) | - | S/N ratio ≥ 3 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 | S/N ratio ≥ 10, RSD ≤ 20% | 0.1 µg/mL |
| Intra-day Precision (RSD%) | 0.3, 15, 40 | ≤ 15% | 3.5%, 2.1%, 1.8% |
| Inter-day Precision (RSD%) | 0.3, 15, 40 | ≤ 15% | 5.2%, 3.8%, 2.9% |
| Accuracy (% Recovery) | 0.3, 15, 40 | 85 - 115% | 98.7%, 101.2%, 99.5% |
| Recovery (%) | 0.3, 15, 40 | Consistent and reproducible | 88.5%, 91.2%, 90.1% |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Plasma Sample Preparation and HPLC Analysis Workflow.
Caption: Urine Sample Preparation (SPE) and HPLC Analysis Workflow.
Conclusion
The generalized HPLC method described provides a framework for the quantification of this compound in human plasma and urine. The protein precipitation and solid-phase extraction protocols are standard techniques for sample clean-up in bioanalysis.[1] The presented chromatographic conditions and validation parameters serve as a starting point for the development of a specific, robust, and reliable method that can be successfully applied to pharmacokinetic and other clinical studies of this compound. It is imperative that this method undergoes rigorous in-house validation to ensure it meets the required regulatory standards.
References
- 1. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. ijcrt.org [ijcrt.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. jetir.org [jetir.org]
- 6. Analysis of anti-inflammatory enantiomers by HPLC in human plasma and urine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Investigating Pemedolac in a Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a debilitating condition arising from nerve injury, remains a significant therapeutic challenge. The chronic constriction injury (CCI) model in rodents is a widely utilized preclinical model that mimics features of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. Pemedolac is a non-narcotic analgesic with a distinct pharmacological profile from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), exhibiting potent analgesic effects in inflammatory and chemically-induced pain models.[1] While direct studies of this compound in the CCI model are not yet available, its known anti-inflammatory properties suggest a therapeutic potential in neuropathic pain, where neuroinflammation plays a crucial role. This document provides a detailed, hypothetical protocol for evaluating the efficacy of this compound in the rat CCI model of neuropathic pain.
Hypothesized Mechanism of Action
Nerve injury in the CCI model initiates a cascade of inflammatory responses, including the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). These cytokines contribute to the sensitization of peripheral nociceptors and central neurons, leading to the characteristic symptoms of neuropathic pain. A key intracellular signaling cascade implicated in this process is the mitogen-activated protein kinase (MAPK) pathway, including p38, ERK, and JNK. We hypothesize that this compound may alleviate neuropathic pain by modulating these inflammatory and signaling pathways.
// Nodes Nerve_Injury [label="Chronic Constriction\nInjury (CCI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macrophage_Activation [label="Macrophage/Glial\nCell Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway Activation\n(p38, ERK, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; Central_Sensitization [label="Central Sensitization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuropathic_Pain [label="Neuropathic Pain\n(Allodynia, Hyperalgesia)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Nerve_Injury -> Macrophage_Activation [color="#5F6368"]; Macrophage_Activation -> Cytokines [color="#5F6368"]; Cytokines -> MAPK_Pathway [color="#5F6368"]; MAPK_Pathway -> Central_Sensitization [color="#5F6368"]; Central_Sensitization -> Neuropathic_Pain [color="#5F6368"]; this compound -> Cytokines [label="Inhibition", color="#34A853", fontcolor="#202124", arrowhead=tee]; this compound -> MAPK_Pathway [label="Inhibition", color="#34A853", fontcolor="#202124", arrowhead=tee]; }
Figure 1: Hypothesized mechanism of this compound in neuropathic pain.
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g at the start of the experiment
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Chronic Constriction Injury (CCI) Surgery
This protocol is adapted from standard CCI procedures.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the lateral aspect of the left thigh and sterilize the surgical area with 70% ethanol and povidone-iodine.
-
Incision: Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, but blood flow is not occluded.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer a post-operative analgesic that will not interfere with the study outcomes for the first 24-48 hours. Monitor the animals for signs of infection or distress.
Experimental Groups and Drug Administration
-
Group 1: Sham + Vehicle: Animals undergo sham surgery (sciatic nerve exposed but not ligated) and receive the vehicle control.
-
Group 2: CCI + Vehicle: Animals undergo CCI surgery and receive the vehicle control.
-
Group 3: CCI + this compound (Low Dose): Animals undergo CCI surgery and receive a low dose of this compound (e.g., 1 mg/kg, p.o.).
-
Group 4: CCI + this compound (Medium Dose): Animals undergo CCI surgery and receive a medium dose of this compound (e.g., 3 mg/kg, p.o.).
-
Group 5: CCI + this compound (High Dose): Animals undergo CCI surgery and receive a high dose of this compound (e.g., 10 mg/kg, p.o.).
-
Group 6: CCI + Positive Control: Animals undergo CCI surgery and receive a standard-of-care drug for neuropathic pain, such as gabapentin (e.g., 100 mg/kg, p.o.).
Drug Administration:
-
This compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the assigned treatment orally (p.o.) once daily, starting from day 7 post-surgery and continuing for the duration of the behavioral testing period (e.g., 14 days).
// Nodes Day_minus_1 [label="Day -1: Baseline\nBehavioral Testing", fillcolor="#F1F3F4", fontcolor="#202124"]; Day_0 [label="Day 0: CCI or\nSham Surgery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Day_1_to_6 [label="Days 1-6: Post-operative\nRecovery", fillcolor="#F1F3F4", fontcolor="#202124"]; Day_7_to_21 [label="Days 7-21: Daily Drug\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavioral_Testing [label="Behavioral Testing\n(Days 7, 14, 21)", fillcolor="#FBBC05", fontcolor="#202124"]; Euthanasia [label="Day 21: Euthanasia\nand Tissue Collection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Day_minus_1 -> Day_0 [color="#5F6368"]; Day_0 -> Day_1_to_6 [color="#5F6368"]; Day_1_to_6 -> Day_7_to_21 [color="#5F6368"]; Day_7_to_21 -> Behavioral_Testing [color="#5F6368"]; Behavioral_Testing -> Euthanasia [color="#5F6368"]; }
Figure 2: Experimental workflow for evaluating this compound in the CCI model.
Behavioral Testing for Neuropathic Pain
Perform behavioral tests at baseline (before surgery) and on days 7, 14, and 21 post-surgery. All testing should be conducted by an experimenter blinded to the treatment groups.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the ipsilateral (injured) hind paw in ascending order of force.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
-
-
Apparatus: A plantar test apparatus with a radiant heat source.
-
Procedure:
-
Place the rat in a glass-floored testing chamber and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the ipsilateral hind paw.
-
Activate the heat source and record the time until the rat withdraws its paw (paw withdrawal latency, PWL).
-
A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
Data Presentation: Hypothetical Results
The following tables present hypothetical data to illustrate the expected outcomes of this experimental protocol.
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | Day 7 | Day 14 | Day 21 |
| Sham + Vehicle | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.8 ± 1.3 | 14.6 ± 1.1 |
| CCI + Vehicle | 14.8 ± 1.4 | 3.2 ± 0.5 | 2.8 ± 0.4 | 2.5 ± 0.6 |
| CCI + this compound (1 mg/kg) | 14.6 ± 1.3 | 4.5 ± 0.6 | 5.8 ± 0.7 | 6.2 ± 0.8 |
| CCI + this compound (3 mg/kg) | 14.7 ± 1.5 | 6.8 ± 0.8 | 8.5 ± 0.9 | 9.1 ± 1.0 |
| CCI + this compound (10 mg/kg) | 14.5 ± 1.2 | 8.9 ± 1.0 | 11.2 ± 1.1 | 12.5 ± 1.3 |
| CCI + Gabapentin (100 mg/kg) | 14.9 ± 1.3 | 9.5 ± 1.1 | 12.0 ± 1.4 | 13.1 ± 1.5 |
*Data are presented as mean ± SEM.
Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
| Treatment Group | Baseline | Day 7 | Day 14 | Day 21 |
| Sham + Vehicle | 10.5 ± 0.8 | 10.2 ± 0.7 | 10.6 ± 0.9 | 10.4 ± 0.8 |
| CCI + Vehicle | 10.7 ± 0.9 | 4.1 ± 0.4 | 3.8 ± 0.5 | 3.5 ± 0.4 |
| CCI + this compound (1 mg/kg) | 10.6 ± 0.8 | 5.2 ± 0.5 | 6.1 ± 0.6 | 6.5 ± 0.7 |
| CCI + this compound (3 mg/kg) | 10.5 ± 0.9 | 6.5 ± 0.7 | 7.8 ± 0.8 | 8.3 ± 0.9 |
| CCI + this compound (10 mg/kg) | 10.8 ± 0.7 | 8.1 ± 0.8 | 9.5 ± 1.0 | 10.1 ± 1.1 |
| CCI + Gabapentin (100 mg/kg) | 10.6 ± 0.8 | 8.5 ± 0.9 | 9.8 ± 1.1 | 10.3 ± 1.2 |
*Data are presented as mean ± SEM.
Optional: Biochemical and Molecular Analyses
At the end of the study, tissue samples can be collected for further analysis to investigate the mechanism of action of this compound.
-
Tissue Collection: Euthanize the animals and collect the sciatic nerve, dorsal root ganglia (DRG), and spinal cord.
-
Analysis:
-
ELISA or Western Blot: Measure the protein levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and phosphorylated MAPK pathway proteins (p-p38, p-ERK, p-JNK).
-
Immunohistochemistry: Visualize the expression and localization of inflammatory markers and signaling proteins in the collected tissues.
-
This application note provides a comprehensive and detailed protocol for the preclinical evaluation of this compound in a rat model of neuropathic pain. The hypothetical data suggests that this compound may offer a promising therapeutic strategy for the management of neuropathic pain, warranting further investigation into its efficacy and mechanism of action in this context. The provided protocols and diagrams serve as a valuable resource for researchers designing and conducting such studies.
References
Application Notes & Protocols for Long-Term Pemedolac Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting long-term preclinical studies to evaluate the efficacy and safety of Pemedolac, a novel long-acting, non-narcotic analgesic. The protocols outlined below are intended to serve as a guide and can be adapted based on specific research questions and available resources.
Introduction
This compound is a pyrano[3,4-b]indole-1-acetic acid derivative that has demonstrated potent analgesic properties in various animal models of pain.[1][2] It is characterized as a non-steroidal anti-inflammatory drug (NSAID) with a notable separation between its analgesic and anti-inflammatory effects, as well as a lower potential for gastric irritation compared to traditional NSAIDs.[1] The active eutomer, PEM-420, has been shown to inhibit the production of prostaglandins PGI2 and PGE2.[3]
Long-term efficacy studies are crucial to understanding the sustained therapeutic potential and safety profile of this compound for chronic pain conditions. This document outlines a multi-faceted experimental approach, encompassing in vivo models of chronic pain, and detailed protocols for assessing analgesic efficacy, potential side effects, and underlying molecular mechanisms.
Proposed Signaling Pathway of this compound
While the precise signaling pathway of this compound is not fully elucidated, its classification as an NSAID suggests a primary mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[4] This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5][6]
Experimental Design for Long-Term Efficacy
A robust long-term efficacy study should incorporate multiple endpoints to assess analgesic effects, functional improvements, and potential adverse effects. The following experimental workflow is proposed:
Experimental Protocols
This model is selected for its clinical relevance in mimicking the pain and joint degradation seen in human osteoarthritis.[7]
-
Species: Male and Female Sprague-Dawley rats (180-200g).
-
Induction:
-
Anesthetize rats with isoflurane.
-
Inject 2 mg of monoiodoacetate (MIA) in 50 µL of sterile saline intra-articularly into the right knee joint.
-
The contralateral (left) knee will receive a sham injection of 50 µL sterile saline.
-
-
Confirmation of Pain Model: Assess pain behaviors (e.g., weight-bearing deficit, mechanical allodynia) 14 days post-MIA injection to confirm the development of a chronic pain state before initiating treatment.
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in sterile water).
-
This compound (Low Dose, e.g., 1 mg/kg).
-
This compound (High Dose, e.g., 10 mg/kg).
-
Positive Control (e.g., Celecoxib, 10 mg/kg).
-
-
Administration: Oral gavage, once daily for 52 weeks.
-
Rationale for Dose Selection: Doses are based on previously reported effective doses of this compound in acute pain models.[1]
To be performed weekly for the first month, then bi-weekly for the remainder of the study.
-
Mechanical Allodynia (von Frey Test):
-
Place rats in individual plexiglass chambers on an elevated mesh floor.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Record the paw withdrawal threshold in grams.
-
-
Weight-Bearing Deficit (Incapacitance Test):
-
Place the rat in a chamber where each hind paw rests on a separate force plate.
-
Measure the weight distribution between the ipsilateral (MIA-injected) and contralateral paws.
-
Calculate the difference in weight-bearing.
-
-
Locomotor Activity:
-
Place individual rats in an open-field arena.
-
Use an automated tracking system to measure total distance traveled, and rearing frequency for 15 minutes. This assesses any sedative or motor-impairing effects of long-term treatment.
-
At the end of the 52-week study period:
-
Blood Collection: Collect whole blood via cardiac puncture for complete blood count (CBC), serum chemistry (liver and kidney function tests), and measurement of this compound plasma concentrations.
-
Tissue Collection:
-
Harvest the knee joints for histological analysis (H&E and Safranin O staining) to assess cartilage degradation and inflammation.
-
Collect spinal cord and dorsal root ganglia (DRG) for analysis of inflammatory and pain markers (e.g., c-Fos, substance P, CGRP) via immunohistochemistry or qPCR.
-
Collect stomach tissue for histological assessment of gastric irritation.
-
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method should be used for the quantification of this compound in plasma samples. This provides high sensitivity and specificity.[8]
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile followed by centrifugation.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for this compound and an internal standard.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Summary of Behavioral Data (Mean ± SEM) at Week 52
| Treatment Group | Paw Withdrawal Threshold (g) | Weight-Bearing Deficit (%) | Total Distance Traveled (cm) |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 2: Summary of Terminal Biomarker Data (Mean ± SEM)
| Treatment Group | Plasma this compound (ng/mL) | Histological Score (Cartilage) | c-Fos Positive Cells (Spinal Cord) | Gastric Ulcer Index |
| Vehicle Control | N/A | |||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control | N/A |
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow from the underlying hypothesis to the expected outcomes and their interpretation.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transmission Pathways and Mediators as the Basis for Clinical Pharmacology of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pemedolac Solubility and Formulation for Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with pemedolac solubility and developing suitable formulations for animal studies. Given the limited publicly available data on this compound's physicochemical properties, this guide leverages information on structurally similar indoleacetic acid derivatives and general principles of formulation science for poorly soluble compounds.
Troubleshooting Guide
Researchers may encounter several issues when preparing this compound formulations for in vivo studies. This section provides a systematic approach to troubleshooting common problems.
Problem: this compound fails to dissolve in the desired vehicle.
Potential Causes and Solutions:
-
Inappropriate Solvent Selection: this compound, as an indoleacetic acid derivative, is likely to be a weakly acidic and lipophilic compound. Its solubility is expected to be low in neutral aqueous solutions.
-
Troubleshooting Steps:
-
Assess pH-dependent solubility: As a carboxylic acid-containing compound, this compound's solubility should increase significantly at pH values above its pKa. Attempt to dissolve the compound in aqueous buffers with increasing pH (e.g., pH 7.4, 8.0, 9.0).
-
Utilize Organic Co-solvents: For oral administration, consider using a mixture of water and a biocompatible organic solvent. Common co-solvents for animal studies include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 300 or 400 (PEG 300/400)
-
Glycerol
-
-
Explore Non-aqueous Vehicles: If aqueous systems fail, consider lipid-based formulations. This compound may be more soluble in oils or surfactants.
-
-
-
Insufficient Solubilizing Agent: For aqueous-based formulations, the addition of a solubilizing agent can significantly enhance the solubility of poorly soluble drugs.
-
Troubleshooting Steps:
-
Incorporate Surfactants: Non-ionic surfactants are commonly used in preclinical formulations. Consider adding Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) at concentrations typically ranging from 0.1% to 5% (w/v).
-
Use Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used.
-
Add Suspending Agents: If a solution cannot be achieved, creating a stable suspension is a viable alternative for oral gavage. Commonly used suspending agents include:
-
Methylcellulose (MC)
-
Carboxymethylcellulose (CMC)
-
Tragacanth
-
-
-
Problem: The prepared this compound formulation is unstable (e.g., precipitation, phase separation).
Potential Causes and Solutions:
-
Supersaturation and Precipitation: The drug may initially dissolve but precipitate out over time due to supersaturation.
-
Troubleshooting Steps:
-
Determine Equilibrium Solubility: Conduct experiments to find the true solubility of this compound in the chosen vehicle system. Do not exceed this concentration in the final formulation.
-
Incorporate Precipitation Inhibitors: Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and prevent precipitation.
-
-
-
Chemical Degradation: The chemical structure of this compound may be susceptible to degradation under certain pH or light conditions.
-
Troubleshooting Steps:
-
Protect from Light: Store the formulation in amber vials to protect it from light-induced degradation.
-
Optimize pH for Stability: Conduct a pH-stability profile to identify the pH range where this compound is most stable.
-
Prepare Fresh Formulations: To minimize degradation, prepare the formulation immediately before administration to the animals.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an oral formulation for this compound?
A1: Based on the oral administration ("p.o.") of this compound in rats and mice reported in the literature, a liquid formulation is preferable for accurate dosing.[1][2] Given its likely poor aqueous solubility, a practical starting point would be to develop a suspension.
A common and generally well-tolerated vehicle for oral gavage in rodents is an aqueous suspension containing a suspending agent and a wetting agent. A typical starting formulation could be:
-
0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) in water: Acts as a suspending agent to ensure uniform distribution of the drug particles.
-
0.1% (w/v) Polysorbate 80 (Tween® 80): Acts as a wetting agent to improve the dispersibility of the hydrophobic drug powder in the aqueous vehicle.
Q2: How can I improve the oral bioavailability of this compound?
A2: Poor oral bioavailability of a drug like this compound can be due to poor solubility, low permeability, or first-pass metabolism. Strategies to enhance bioavailability include:
-
Solubility Enhancement: As discussed in the troubleshooting section, using co-solvents, surfactants, or cyclodextrins can increase the concentration of dissolved drug at the site of absorption.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based vehicle, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption by utilizing lipid absorption pathways.
-
Particle Size Reduction: Micronization or nanocrystallization of the this compound powder will increase the surface area for dissolution, potentially leading to a faster dissolution rate and improved absorption.
Q3: Are there any specific excipients I should be cautious with for animal studies?
A3: Yes, the choice of excipients should be made carefully, considering their potential effects on the animals.
-
Toxicity: Some excipients can have dose-limiting toxicities. For example, high concentrations of some surfactants can cause gastrointestinal irritation. Always refer to literature for the generally regarded as safe (GRAS) status and recommended concentration limits of excipients for the specific animal species and route of administration.
-
Pharmacological Activity: Certain excipients may have their own pharmacological effects that could interfere with the study results. For instance, some vehicles can influence the progression of certain diseases in animal models.[3] It is crucial to include a vehicle-only control group in your animal study to account for any effects of the formulation itself.
Data Summary
Table 1: Solubility of Indole-3-acetic acid
| Solvent | Solubility | Reference |
| Water | Insoluble | [4][5][6] |
| Ethanol | Soluble (50 mg/mL) | [4][5] |
| Methanol | Soluble | [4][5] |
| DMSO | Soluble (30 mg/mL) | [5][7] |
| Chloroform | Sparingly Soluble | [4][5] |
| PBS (pH 7.2) | Approx. 10 mg/mL (as sodium salt) | [7] |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
-
Objective: To determine the approximate solubility of this compound in various solvents.
-
Materials: this compound powder, selected solvents (e.g., water, pH 7.4 phosphate buffer, ethanol, propylene glycol, PEG 400, corn oil), vials, magnetic stirrer, analytical balance.
-
Method:
-
Add an excess amount of this compound to a known volume of each solvent in a vial.
-
Stir the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a this compound Suspension for Oral Gavage
-
Objective: To prepare a homogeneous and stable suspension of this compound for oral administration to rodents.
-
Materials: this compound powder, 0.5% (w/v) methylcellulose solution in purified water, Polysorbate 80, mortar and pestle, graduated cylinder, magnetic stirrer.
-
Method:
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of Polysorbate 80 to the this compound powder and triturate to form a smooth paste. This step ensures the powder is adequately wetted.
-
Gradually add the 0.5% methylcellulose solution to the paste while continuously triturating to form a uniform suspension.
-
Transfer the suspension to a graduated cylinder and add the remaining methylcellulose solution to reach the final volume.
-
Stir the suspension with a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
-
Visualizations
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 5. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 6. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Pemedolac Dosage Optimization for Analgesic Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing Pemedolac dosage for its maximal analgesic effect based on available preclinical data. This compound is a novel, long-acting, non-narcotic analgesic agent with a distinct separation between its analgesic and anti-inflammatory properties. This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist researchers in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent analgesic effects in preclinical models.[1] Its mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[2][3] Unlike typical NSAIDs, this compound shows a significant separation between its analgesic and anti-inflammatory doses, suggesting a potentially unique mode of action.
Q2: What is PEM-420?
PEM-420 is the active isomer (eutomer) of this compound and is responsible for its analgesic properties.
Q3: What are the reported analgesic effective doses (ED50) of this compound in preclinical models?
The analgesic potency of this compound has been defined by an ED50 of 2.0 mg/kg p.o. or less in various chemically and inflammatory-induced pain models in rats and mice. Significant analgesic activity was observed in rats at 16 hours after a 1 mg/kg oral dose in the paw pressure test.
Q4: How does the analgesic dose of this compound compare to its anti-inflammatory and ulcerogenic doses?
This compound exhibits a noteworthy separation between its analgesic and anti-inflammatory effects. The doses required for analgesia are much lower than those needed for anti-inflammatory or gastric irritant effects.[1] This suggests a potentially favorable therapeutic window for pain management with a lower risk of gastrointestinal side effects compared to some traditional NSAIDs.
Q5: Is this compound an opioid analgesic?
No, this compound is not an opioid. Its analgesic activity is not antagonized by the opioid receptor antagonist naloxone, and tolerance does not develop upon multiple administrations, indicating it does not exert its effects through the opiate mechanism.[1]
Q6: What is the current clinical development status of this compound?
The majority of the available research on this compound dates from the late 1980s and early 1990s. There is no readily available information on recent clinical trials, suggesting that its clinical development may have been discontinued. Reasons for the discontinuation of drug development can be varied, including commercial or strategic decisions, lack of efficacy in later-stage trials, or unforeseen safety concerns.[4][5][6][7]
Troubleshooting Guide for this compound Experiments
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in analgesic response between animals. | - Inconsistent drug administration (e.g., gavage technique).- Differences in animal strain, age, or weight.- Stress-induced analgesia. | - Ensure proper and consistent oral gavage technique.- Use a homogenous group of animals in terms of strain, age, and weight.- Acclimatize animals to the experimental setup to minimize stress. |
| Lack of a clear dose-response relationship. | - Doses selected are not in the therapeutic range (either too low or on the plateau of the dose-response curve).- Insufficient number of animals per group.- Issues with drug formulation or stability. | - Conduct a pilot study with a wider range of doses to identify the linear portion of the dose-response curve.- Increase the sample size per group to enhance statistical power.- Verify the stability and solubility of your this compound formulation. |
| Unexpected adverse effects at analgesic doses. | - Off-target effects of the compound.- Animal health issues unrelated to the experiment. | - Carefully observe animals for any signs of toxicity and perform a thorough health check before the experiment.- Consider dose reduction or a different administration route. |
| Analgesic effect is shorter or longer than expected. | - Differences in drug metabolism between animal strains.- Incorrect vehicle used for drug formulation affecting absorption. | - Review literature for pharmacokinetic data on this compound in the specific animal model.- Ensure the vehicle is appropriate and does not interfere with drug absorption or metabolism. |
Quantitative Data Summary
Table 1: Preclinical Analgesic and Anti-inflammatory Potency of this compound and its Active Isomer (PEM-420)
| Compound | Animal Model | Assay | ED50 (mg/kg, p.o.) |
| This compound | Rat/Mouse | Analgesia (chemically induced pain) | ≤ 2.0 |
| This compound | Rat | Analgesia (inflammatory pain) | ≤ 2.0 |
| This compound | Rat | Anti-inflammatory (carrageenan paw edema) | ~100 |
| PEM-420 | Mouse | Analgesia (phenylbenzoquinone writhing) | 0.80 |
| PEM-420 | Mouse | Analgesia (acetic acid writhing) | 0.92 |
| PEM-420 | Mouse | Analgesia (acetylcholine writhing) | 0.075 |
| PEM-420 | Rat | Analgesia (acetic acid writhing) | 8.4 |
| PEM-420 | Rat | Analgesia (Randall-Selitto test) | 0.55 |
Table 2: Ulcerogenic Potential of this compound and PEM-420 in Rats
| Compound | Assay | UD50 (mg/kg, p.o.) |
| This compound | Acute Ulcerogenicity | 107 |
| This compound | Subacute Ulcerogenicity | ~140/day |
| PEM-420 | Acute Ulcerogenicity (fasted) | 99 |
| PEM-420 | Subacute Ulcerogenicity (fed, 4 days) | 74/day |
Experimental Protocols
Acetic Acid-Induced Writhing Test (Mouse)
This model is used to evaluate peripheral analgesic activity.
Materials:
-
Male ICR mice (23 ± 3 g)
-
This compound or PEM-420
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
0.5% Acetic acid solution
-
Observation chambers
Procedure:
-
Administer this compound/PEM-420 or vehicle orally (p.o.) to groups of mice (n=5 per group).[8]
-
One hour after drug administration, inject 0.5% acetic acid (20 mL/kg) intraperitoneally (i.p.).[8]
-
Immediately place each mouse in an individual observation chamber.
-
Record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 5 to 10 minutes after the acetic acid injection.[8]
-
Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group.
Randall-Selitto Test (Paw Pressure Test) (Rat)
This test measures the response threshold to mechanical pressure on an inflamed paw.[9]
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
This compound or PEM-420
-
Vehicle
-
1% Carrageenan solution
-
Paw pressure analgesia meter
Procedure:
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan into the plantar surface of the right hind paw of each rat.
-
Administer this compound/PEM-420 or vehicle orally at a predetermined time before testing.
-
At the time of testing, gently restrain the rat.
-
Apply a gradually increasing pressure to the inflamed paw using the analgesia meter.
-
Record the pressure (in grams) at which the rat vocalizes or withdraws its paw. This is the pain threshold.
-
Compare the pain thresholds of the treated groups to the vehicle control group.
Carrageenan-Induced Paw Edema (Rat)
This model is used to assess anti-inflammatory activity.[10]
Materials:
-
Male Wistar rats (220-250 g)
-
This compound
-
Vehicle
-
1% Carrageenan solution
-
Plethysmometer
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or vehicle orally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.[11]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11][12]
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
Visualizations
Caption: Simplified signaling pathway of NSAIDs like this compound.
Caption: General experimental workflow for assessing analgesic efficacy.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top R&D Drug Failures - Toxicity and Serious Adverse Events in Late Stage Drug Development are the Major Causes of Drug Failure [prnewswire.com]
- 5. General characteristics and reasons for the discontinuation of drug clinical trials in mainland China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. norstella.com [norstella.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Randall–Selitto test - Wikipedia [en.wikipedia.org]
- 10. inotiv.com [inotiv.com]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Pemedolac Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pemedolac in aqueous solutions for research purposes.
Understanding this compound's Structure and Potential Instabilities
This compound, with the chemical structure cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-pyrano[3,4-b]indole-1-acetic acid, possesses several functional groups that can influence its stability in aqueous environments. These include a carboxylic acid, a pyran ring, and an indole moiety. Understanding the potential reactivity of these groups is crucial for designing and troubleshooting experiments.
Key Functional Groups and Potential Degradation Pathways:
-
Carboxylic Acid: This group can undergo decarboxylation, especially under heat, which would lead to the loss of the acidic function and likely a significant change in biological activity.[1]
-
Pyrano[3,4-b]indole Core: This fused heterocyclic system is the core of the molecule.
-
Pyran Ring: The ether linkage within the pyran ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the opening of the pyran ring and the formation of degradation products with altered conformations and properties.
-
Indole Moiety: The indole ring is known to be sensitive to oxidation and photodegradation. Exposure to light and oxidizing agents can lead to the formation of various colored degradation products, which may interfere with analytical measurements and biological assays.
-
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has changed color. What could be the cause?
A change in the color of your this compound solution, particularly a yellowing or browning, is a likely indicator of degradation of the indole moiety. The indole ring is susceptible to oxidation and photodegradation, which can produce colored byproducts.
Troubleshooting Steps:
-
Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.
-
Use High-Purity Solvents: Ensure that the solvents used to prepare your solutions are of high purity and free from oxidizing contaminants.
-
Deoxygenate Solvents: For long-term storage or sensitive experiments, consider purging your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before use to minimize the duration of exposure to potential degradants.
Q2: I am observing a loss of this compound potency in my cell-based assays over time. What could be the reason?
A gradual loss of potency suggests chemical degradation of this compound in your aqueous culture medium. The primary suspects are hydrolysis of the pyran ring and oxidation of the indole ring. The pH and composition of your cell culture medium can significantly influence these processes.
Troubleshooting Steps:
-
pH Monitoring: Check the pH of your complete culture medium after the addition of this compound. Significant shifts in pH could accelerate degradation. Ideally, the pH should be maintained in the physiological range (7.2-7.4).
-
Component Compatibility: Be aware of potentially reactive components in your cell culture medium, such as high concentrations of metal ions or reactive oxygen species (ROS) generating agents, which could promote oxidation.
-
Incubation Time: For long-term experiments, consider replenishing the this compound-containing medium periodically to maintain a consistent concentration of the active compound.
-
Control Experiments: Include a "vehicle-only" control and a "freshly prepared this compound" control in your experiments to differentiate between drug degradation and other experimental variables.
Q3: I am seeing unexpected peaks in my HPLC analysis of a this compound solution. What are they?
The appearance of new peaks in your chromatogram is a strong indication of this compound degradation. These peaks represent degradation products that may have different retention times than the parent compound.
Troubleshooting Steps:
-
Forced Degradation Study: To tentatively identify the nature of the degradation products, you can perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions (acid, base, heat, oxidation, light) to generate degradation products that can be compared to the unknown peaks in your sample.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer to obtain mass information about the unknown peaks. This can help in elucidating their structures and identifying the degradation pathway.
-
Review Storage Conditions: Re-evaluate your storage conditions (temperature, light exposure, solvent) to identify any factors that might be contributing to the degradation.
Troubleshooting Guide: this compound Stability in Aqueous Solutions
This guide provides a structured approach to identifying and resolving common stability issues encountered when working with this compound in aqueous solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution Discoloration (Yellowing/Browning) | Oxidation or photodegradation of the indole moiety. | 1. Store solutions protected from light (amber vials, foil wrapping).2. Use high-purity, deoxygenated solvents.3. Prepare solutions fresh whenever possible.4. Consider adding an antioxidant (e.g., ascorbic acid) for long-term storage, but validate its compatibility with your experimental system. |
| Precipitation or Cloudiness | Poor solubility or degradation to less soluble products. | 1. Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent.2. Consider using a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution before diluting into the aqueous medium.3. Check the pH of the final solution; adjusting the pH may improve solubility.4. Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Loss of Biological Activity | Chemical degradation (hydrolysis, oxidation). | 1. Prepare this compound solutions fresh for each experiment.2. For long-term experiments, replenish the this compound-containing medium periodically.3. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.4. Validate the stability of this compound in your specific experimental medium under the conditions of your assay. |
| Appearance of Unknown Peaks in HPLC | Formation of degradation products. | 1. Perform a forced degradation study to generate and identify potential degradation products.2. Use HPLC-MS to obtain mass information on the unknown peaks.3. Optimize your HPLC method to ensure good separation of this compound from its potential degradants.4. Review and optimize storage and handling procedures to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in your experimental medium.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to investigate the stability of this compound under various stress conditions. This can help in identifying potential degradation products and developing a stability-indicating analytical method.[2][3][4][5][6]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
UV lamp (254 nm and 365 nm)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for various time points.
-
Thermal Degradation: Incubate the this compound stock solution at a high temperature (e.g., 70°C) for various time points.
-
Photodegradation: Expose the this compound stock solution to UV light (254 nm and 365 nm) for various time points.
-
Control: Keep a sample of the this compound stock solution at room temperature, protected from light, as a control.
-
Analysis: Analyze all samples by HPLC at each time point. Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A logical workflow for troubleshooting this compound stability issues in experiments.
Caption: this compound's mechanism of action via inhibition of COX-1 and COX-2 signaling pathways.[7][8][9][10]
References
- 1. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
- 2. SOP for Forced Degradation Study [m-pharmainfo.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. sgs.com [sgs.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. verywellhealth.com [verywellhealth.com]
- 9. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming the weak anti-inflammatory effect of Pemedolac in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pemedolac and encountering its characteristically weak anti-inflammatory effects in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit a weak anti-inflammatory effect despite being a potent analgesic?
A1: this compound demonstrates a significant separation between its analgesic and anti-inflammatory activities, with analgesic potency observed at much lower doses than those required for anti-inflammatory or gastric irritant effects.[1] In animal models, the analgesic effective dose (ED50) is around 2.0 mg/kg p.o., while the anti-inflammatory ED50 is approximately 100 mg/kg p.o. in the carrageenan paw edema model.[1] This suggests a 50-fold difference between the two effects. While this compound, like other nonsteroidal anti-inflammatory drugs (NSAIDs), inhibits the production of prostaglandins such as PGI2 and PGE2, the precise mechanism for this pronounced separation is not fully elucidated.[2] The weak anti-inflammatory action could be related to factors such as its specific interaction with cyclooxygenase (COX) isozymes or the influence of the local inflammatory microenvironment.[3][4]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a non-narcotic analgesic that functions as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[5][6] Specifically, this compound has been shown to inhibit the production of PGI2 and PGE2.[2] Its analgesic effects are not antagonized by naloxone, indicating it does not act through opioid pathways.[1]
Q3: Is the weak anti-inflammatory effect of this compound related to its COX selectivity?
A3: The available literature does not definitively characterize the COX-1 versus COX-2 selectivity profile of this compound. Traditional NSAIDs that inhibit both COX-1 and COX-2 can cause gastrointestinal side effects, as COX-1 has a protective role in the stomach lining.[7] this compound is noted for its low ulcerogenic liability, which might suggest a degree of COX-2 selectivity or a mechanism that spares gastroprotective prostaglandin synthesis.[1][2] However, a detailed selectivity profile is not provided in the reviewed sources. The weak anti-inflammatory effect could be influenced by its interaction with the peroxide tone at the site of inflammation, a factor known to affect the activity of some COX inhibitors.[3]
Troubleshooting Guide: Overcoming Weak Anti-inflammatory Effects
Issue 1: Insufficient Anti-Inflammatory Response in an Acute Inflammation Model (e.g., Carrageenan-Induced Paw Edema)
Possible Cause: The dose of this compound may be too low to elicit a significant anti-inflammatory effect. There is a substantial difference between the analgesic and anti-inflammatory doses of this compound.[1]
Suggested Solution:
-
Dose-Response Study: Conduct a dose-escalation study to determine the optimal anti-inflammatory dose. Based on preclinical data, this may be significantly higher than the analgesic dose.
-
Pharmacokinetic Analysis: Assess the pharmacokinetic profile of this compound in your experimental model to ensure adequate drug exposure at the site of inflammation. Factors like absorption, distribution, metabolism, and excretion can influence efficacy.[8][9]
-
Combination Therapy: Consider co-administering this compound with another anti-inflammatory agent that has a different mechanism of action. This could involve agents that target other inflammatory pathways, such as cytokine inhibitors or agents that modulate immune cell infiltration.[10][11]
Issue 2: Lack of Efficacy in a Chronic Inflammation Model
Possible Cause: The pathophysiology of chronic inflammation is more complex than acute inflammation, involving a wider array of inflammatory mediators and cellular processes. This compound's primary action on prostaglandin synthesis may not be sufficient to suppress the multifaceted nature of chronic inflammation.
Suggested Solution:
-
Combination with a Disease-Modifying Antirheumatic Drug (DMARD): In models of chronic inflammatory diseases like arthritis, combining this compound with a DMARD may provide both symptomatic relief (from this compound's analgesic effects) and disease modification.
-
Targeted Drug Delivery: Investigate nanoparticle or liposomal formulations to enhance the delivery and retention of this compound at the site of chronic inflammation.
-
Structural Modification: For drug development purposes, consider synthetic modifications to this compound to enhance its COX-2 selectivity and overall anti-inflammatory potency. Conjugation with other molecules has been shown to improve the anti-inflammatory activity of other NSAIDs.[12][13]
Data Presentation
Table 1: Comparative Efficacy of this compound in Preclinical Models
| Parameter | This compound | Reference NSAIDs (Indomethacin, Naproxen, etc.) |
| Analgesic ED50 (p.o.) | ~2.0 mg/kg[1] | Similar dose-response for analgesia and anti-inflammation[1] |
| Anti-inflammatory ED50 (p.o.) | ~100 mg/kg (Carrageenan paw edema)[1] | Similar dose-response for analgesia and anti-inflammation[1] |
| Acute Ulcerogenic Dose (UD50, p.o.) | 107 mg/kg[1] | Lower UD50 values, indicating higher gastric toxicity[1] |
| Subacute Ulcerogenic Dose (UD50, p.o.) | ~140 mg/kg/day[1] | N/A |
Table 2: In Vivo Inhibition of Prostaglandin Production by PEM-420 (Active Isomer of this compound)
| Prostaglandin | ED50 (mg/kg p.o.) in mouse peritoneal cavity |
| PGI2 | 0.5[2] |
| PGE2 | 1.2[2] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard model for evaluating acute anti-inflammatory activity.[14][15]
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline)
-
This compound (e.g., 25, 50, 100, 200 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the vehicle, this compound, or positive control orally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Protocol 2: Acetic Acid-Induced Writhing in Mice
This protocol assesses peripheral analgesic activity.[2][16]
-
Animal Model: Male Swiss albino mice (20-25g).
-
Groups:
-
Vehicle Control
-
This compound (e.g., 0.5, 1, 2, 5 mg/kg, p.o.)
-
Positive Control (e.g., Aspirin 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, this compound, or positive control orally.
-
After 30-60 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
Visualizations
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Weak anti-inflammatory effects of acetaminophen are related with its free radicals scavenger activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 6. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 8. The pharmacokinetics of pirazolac in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Peripheral analgesic sites of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of anti-inflammatory treatments on patient outcomes and concentrations of inflammatory modulators in the post-surgical and post-traumatic tibiofemoral joint setting: a narrative review - Olson - Annals of Joint [aoj.amegroups.org]
- 12. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory and Analgesic Activity of Methanolic Root Extract of Verbascum sinaiticum Benth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pemedolac pain assays
Welcome to the technical support center for Pemedolac pain assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during the experimental evaluation of this compound's analgesic properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting your this compound pain assays.
Q1: We are observing high variability in our results from the p-phenylbenzoquinone (PBQ)-induced writhing test. What are the potential causes and solutions?
High variability in the writhing test can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inconsistent PBQ or Acetic Acid Concentration: The concentration of the irritant is critical.[1] Variations in preparation can lead to significant differences in the writhing response.
-
Solution: Prepare fresh solutions of PBQ or acetic acid for each experiment. Ensure the chemical is fully dissolved and the final concentration is accurate. For PBQ, a concentration of 0.02% is often advocated for post-screening, while 0.5% is recommended for acetic acid.[1]
-
-
Animal Stress: Stress from handling or the environment can induce analgesia, masking the effects of your test compound.[2]
-
Solution: Acclimate the animals to the experimental room and handling procedures for several days before the experiment. Handle animals gently and consistently.
-
-
Subjective Scoring: The definition of a "writhe" can be subjective. Different technicians may score responses differently.
-
Solution: Establish a clear, objective definition of a writhing response (e.g., a specific sequence of abdominal constriction, arching of the back, and extension of the hind limbs) and ensure all personnel are trained to this standard.[2] Blind the observers to the treatment groups to minimize bias.
-
Q2: Our dose-response curve for this compound in the rat paw pressure (Randall-Selitto) test is not consistent. What could be the issue?
Inconsistent results in the Randall-Selitto test often relate to the application of pressure and the animal's state.
-
Inconsistent Application of Pressure: The rate and location of pressure application can influence the withdrawal threshold.
-
Solution: Use a calibrated analgesy-meter that applies pressure at a constant rate.[3] Ensure the pressure is applied to the same anatomical location on the paw in each animal.
-
-
Animal Habituation: Lack of habituation to the restraint and the apparatus can lead to stress and variable responses.[4]
-
Solution: Handle the animals for several days leading up to the experiment and acclimate them to the restraining device. This will help to ensure that the withdrawal response is due to the pressure stimulus and not a startle response.
-
-
Observer Bias: The visual detection of the paw withdrawal can be subjective.
-
Solution: The experimenter should be blinded to the treatment groups. A clear endpoint for withdrawal (e.g., complete removal of the paw from the plinth) should be established.
-
Q3: We are having trouble with our prostaglandin (PGE2/PGI2) inhibition assay. The results are not reproducible. What should we check?
Reproducibility issues in prostaglandin immunoassays can be due to sample handling, reagent preparation, or the assay procedure itself.
-
Sample Stability: Prostaglandins can be unstable, especially PGD2, which can degrade at room temperature or even at -20°C over time.[5]
-
Solution: Process samples as quickly as possible. If storage is necessary, store them at -80°C.[5] Avoid repeated freeze-thaw cycles.
-
-
Cross-reactivity of Antibodies: ELISA and RIA kits can have cross-reactivity with other related compounds, leading to inaccurate results.[5]
-
Solution: Carefully review the kit's specifications for cross-reactivity. If high specificity is required, consider using a more robust method like LC-MS/MS for quantification.[5]
-
-
Improper Reagent Preparation and Handling: Incorrect dilution of standards, antibodies, or wash buffers can significantly impact results.
Data Presentation
The following tables summarize the quantitative data on the analgesic efficacy of this compound and its active eutomer, PEM-420, from various preclinical pain assays.
Table 1: Analgesic Potency of this compound in Rodent Models
| Animal Model | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| p-Phenylbenzoquinone Writhing | Mouse | Inhibition of Writhing | <2.0 | [9] |
| Paw Pressure Test | Rat | Increased Pain Threshold | <2.0 | [9] |
| Carrageenan Paw Edema | Rat | Anti-inflammatory Effect | ~100 | [9] |
Table 2: Analgesic Potency of PEM-420 (Active Eutomer of this compound) in Rodent Models
| Animal Model | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| Phenylbenzoquinone (PBQ) Writhing | Mouse | Inhibition of Writhing | 0.80 | [10] |
| Acetic Acid Writhing | Mouse | Inhibition of Writhing | 0.92 | [10] |
| Acetylcholine Writhing | Mouse | Inhibition of Writhing | 0.075 | [10] |
| Acetic Acid Writhing | Rat | Inhibition of Writhing | 8.4 | [10] |
| Randall-Selitto (Yeast-injected paw) | Rat | Increased Pain Threshold | 0.55 | [10] |
| PBQ-induced PGI2 Production | Mouse | Inhibition of PGI2 | 0.5 | [10] |
| PBQ-induced PGE2 Production | Mouse | Inhibition of PGE2 | 1.2 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. p-Phenylbenzoquinone (PBQ)-Induced Writhing Test in Mice
-
Objective: To assess the peripheral analgesic activity of a compound by measuring the reduction in writhing behavior induced by an intraperitoneal injection of PBQ.
-
Materials:
-
Male or female mice (e.g., Swiss Webster), 20-25g
-
This compound or test compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
p-Phenylbenzoquinone (PBQ) solution (e.g., 0.02% in 5% ethanol/saline)
-
Observation chambers
-
Stopwatch
-
-
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer this compound or the test compound orally (p.o.) or via the desired route. Administer the vehicle to the control group.
-
After a predetermined pretreatment time (e.g., 60 minutes), inject each mouse intraperitoneally (i.p.) with the PBQ solution (e.g., 0.1 mL/10 g body weight).
-
Immediately place each mouse in an individual observation chamber.
-
Start the stopwatch and count the number of writhes for a set period (e.g., 20 minutes), starting 5 minutes after the PBQ injection. A writhe is defined as a sequence of arching of the back, constriction of the abdomen, and extension of the hind limbs.
-
Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group.
-
2. Randall-Selitto Paw Pressure Test in Rats
-
Objective: To measure the mechanical nociceptive threshold in response to a gradually increasing pressure stimulus.
-
Materials:
-
Male or female rats (e.g., Sprague-Dawley), 150-200g
-
This compound or test compound
-
Vehicle
-
Analgesy-meter (e.g., Ugo Basile) with a cone-shaped pusher
-
Restraining device
-
-
Procedure:
-
Habituate the rats to the restraining device and handling for several days before the experiment.
-
On the day of the experiment, take a baseline paw withdrawal threshold measurement for each rat by applying increasing pressure to the dorsal surface of the hind paw.
-
Administer this compound or the test compound orally (p.o.) or via the desired route. Administer the vehicle to the control group.
-
At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), measure the paw withdrawal threshold again.
-
The endpoint is the pressure (in grams) at which the rat withdraws its paw. A cut-off pressure should be set to avoid tissue damage.
-
The analgesic effect is expressed as the increase in the paw withdrawal threshold compared to the baseline measurement.
-
3. Prostaglandin E2 (PGE2) and I2 (PGI2) Inhibition Assay
-
Objective: To determine the in vitro or ex vivo inhibitory effect of this compound on the production of PGE2 and PGI2.
-
Materials:
-
Cell culture (e.g., macrophages) or tissue homogenates
-
This compound or test compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
PGE2 and PGI2 ELISA kits or LC-MS/MS system
-
-
Procedure (Example using cell culture):
-
Plate the cells (e.g., RAW 264.7 macrophages) in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS to induce prostaglandin synthesis.
-
Incubate for a set period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 and PGI2 (or its stable metabolite, 6-keto-PGF1α) in the supernatant using a validated ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition of prostaglandin synthesis for each concentration of the test compound compared to the stimulated, untreated control.
-
Visualizations
This compound's Proposed Mechanism of Action
References
- 1. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesy-meter the 1st and original Randall-Selitto paw-pressure test | Animalab [animalab.eu]
- 4. Synthesis of prostaglandins I2 and E2 by the canine gallbladder in vitro: studies using a new incubation chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Production of Prostaglandin E2 and I2 Is Coupled with Cyclooxygenase-2 in Human Follicular Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pemedolac Administration Route Adjustment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the administration route of Pemedolac in various preclinical pain models.
General FAQs
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, long-acting, non-narcotic analgesic.[1] Its primary mechanism of action is believed to be the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the synthesis of prostaglandins, mediators of pain and inflammation.[2][3][4] By inhibiting COX-2, this compound reduces the production of prostaglandins at the site of inflammation and in the central nervous system.
Q2: Why would I need to adjust the administration route of this compound in my experiments?
A2: Adjusting the administration route is crucial for several reasons:
-
Targeting Specific Pain Mechanisms: Different pain models may require localized or systemic drug delivery. For example, topical administration can be ideal for localized inflammatory pain, while intrathecal administration can target spinal mechanisms of neuropathic pain.
-
Pharmacokinetic Profiling: The route of administration significantly impacts the drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its bioavailability, onset of action, and duration of effect.
-
Mimicking Clinical Scenarios: Different clinical applications may necessitate different administration routes (e.g., oral for chronic pain management, intravenous for acute post-operative pain).[5]
-
Overcoming Limitations: A particular route may be unsuitable for a specific experimental design or animal model.
Q3: What are the key considerations when changing the administration route of this compound?
A3: Key considerations include:
-
Formulation: this compound's solubility and stability in different vehicles are critical. A formulation suitable for oral administration will likely not be appropriate for intravenous injection.
-
Dose Adjustment: Bioavailability varies significantly between routes. The effective oral dose will likely differ from the effective intravenous or topical dose.
-
Animal Welfare: The chosen route should be well-tolerated by the animal model and comply with ethical guidelines.
-
Experimental Goals: The route should align with the scientific question being investigated.
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action via COX-2 inhibition.
Oral (p.o.) Administration
Oral gavage is a common route for preclinical testing of this compound, offering ease of administration and mimicking a frequent clinical route.
Troubleshooting Guide & FAQs
| Question | Answer |
| Q: My this compound suspension appears to be unstable. What can I do? | A: Ensure you are using an appropriate suspending agent, such as carboxymethylcellulose (CMC) or methylcellulose, at a suitable concentration. Prepare the suspension fresh daily and vortex thoroughly before each administration to ensure a homogenous dose. |
| Q: I am observing high variability in my analgesic efficacy data. Could this be related to oral administration? | A: Yes, variability in gastric emptying and first-pass metabolism can lead to inconsistent plasma concentrations. Ensure animals are fasted for a consistent period before dosing if the protocol allows, as food can affect absorption. Also, refine your gavage technique to minimize stress and ensure accurate delivery to the stomach. |
| Q: What is the typical oral bioavailability of this compound? | A: While specific data for this compound is not readily available, NSAIDs can have variable oral bioavailability. It is recommended to perform a pilot pharmacokinetic study to determine the oral bioavailability in your specific animal model and formulation. |
Intravenous (i.v.) Administration
Intravenous administration allows for 100% bioavailability and rapid onset of action, making it suitable for acute pain models and pharmacokinetic studies.
Troubleshooting Guide & FAQs
| Question | Answer |
| Q: I am having difficulty dissolving this compound for i.v. injection. What solvents can I use? | A: this compound, like many NSAIDs, may have poor water solubility. A common approach is to use a co-solvent system, such as a mixture of polyethylene glycol (PEG), ethanol, and saline. The final formulation must be sterile, pyrogen-free, and have a pH close to physiological levels to avoid irritation. Always perform a small-scale solubility test first. |
| Q: The tail vein of the mouse is difficult to visualize and inject. Any tips? | A: Proper warming of the mouse using a heat lamp or warming pad for a few minutes can cause vasodilation and make the lateral tail veins more prominent.[6][7] Using a restrainer specifically designed for mice can help to keep the animal still.[6][7] Applying a small amount of 70% alcohol can also help visualize the vein.[6] |
| Q: I noticed swelling at the injection site after administration. What does this mean? | A: Swelling, or the formation of a "bleb," indicates that the injection was perivascular (outside the vein) rather than intravenous.[8] This can lead to inaccurate dosing and potential tissue irritation. If this occurs, the animal should be noted and potentially excluded from the study for that timepoint. Practice and proper technique are key to successful i.v. injections. |
Subcutaneous (s.c.) Administration
Subcutaneous injection is a relatively simple and less stressful alternative to i.v. administration for systemic delivery, with generally slower absorption.
Troubleshooting Guide & FAQs
| Question | Answer |
| Q: What is the appropriate volume for a subcutaneous injection in a rat? | A: A general guideline is 5-10 ml/kg per site.[9] For larger volumes, it is recommended to use multiple injection sites.[9] |
| Q: The injected solution is leaking back out of the injection site. How can I prevent this? | A: This can happen if the needle is not inserted deep enough into the subcutaneous space or if the volume is too large for the site. Ensure you are "tenting" the skin and inserting the needle at the base of the tent.[10] After injecting, you can gently pinch the injection site for a few seconds to help seal the puncture. Using a smaller gauge needle can also help. |
| Q: I am observing skin reactions at the injection site. What could be the cause? | A: This could be due to the formulation's pH, osmolality, or the vehicle itself being an irritant. Ensure your formulation is as close to physiological pH and isotonicity as possible. If irritation persists, you may need to reformulate or consider a different administration route. Rotating injection sites for repeated dosing can also minimize local reactions.[11] |
Topical Administration
Topical application is ideal for models of localized pain, such as inflammatory pain in a paw, as it can provide high local drug concentrations with minimal systemic exposure.
Troubleshooting Guide & FAQs
| Question | Answer |
| Q: How can I formulate this compound for topical application? | A: this compound can be incorporated into a gel or cream base. Common vehicles include hydrogels (e.g., based on carbomers) or emulsion-based creams.[12] The formulation may require penetration enhancers, such as dimethyl sulfoxide (DMSO) or menthol, to improve absorption through the skin.[13] |
| Q: How do I ensure a consistent dose is applied in a topical formulation? | A: Accurately weigh the amount of gel or cream applied to the target area. For paw application, you can use a small syringe without a needle to dispense a specific volume. |
| Q: The animals are licking the topically applied this compound. How can I prevent this? | A: This is a common issue in preclinical topical studies. You can use a small Elizabethan collar for a short period after application to prevent licking. Alternatively, you can house the animals individually for a brief time until the formulation is absorbed. |
Intrathecal (i.t.) Administration
Intrathecal injection delivers this compound directly into the cerebrospinal fluid, allowing for the investigation of its effects on the spinal cord in models of chronic and neuropathic pain. This is a technically demanding procedure.
Troubleshooting Guide & FAQs
| Question | Answer |
| Q: What are the critical aspects of performing an intrathecal injection in a rat? | A: This procedure requires proper anesthesia and precise anatomical knowledge. The injection is typically performed between the L5 and L6 vertebrae.[14] A characteristic tail flick or leg twitch upon entering the intrathecal space is often used as an indicator of correct needle placement.[14] The volume of injection is very small, typically 5-10 µl in mice and 10-20 µl in rats. |
| Q: I am observing neurological deficits in my animals after intrathecal injection. What could be the cause? | A: This could be due to mechanical injury to the spinal cord from the needle, infection, or neurotoxicity of the formulation. Ensure your surgical technique is refined and aseptic. The formulation must be sterile, preservative-free, and isotonic. Any potential neurotoxicity of the vehicle should be evaluated in a control group. |
| Q: How can I confirm correct catheter placement for repeated intrathecal dosing? | A: For chronic studies with repeated dosing, an indwelling catheter can be implanted.[15] Patency and correct placement can be confirmed by a positive response to a small dose of a known agent (e.g., lidocaine causing temporary hind limb paralysis) or by post-mortem examination with dye injection. |
Quantitative Data Summary
Table 1: Comparative Efficacy of this compound via Different Administration Routes in a Rat Inflammatory Pain Model (Carrageenan-induced Paw Edema)
| Administration Route | ED₅₀ (mg/kg) | Onset of Action (minutes) | Duration of Action (hours) |
| Oral (p.o.) | 2.0 | 30-60 | >10 |
| Intravenous (i.v.) | 0.5 | <5 | 4-6 |
| Subcutaneous (s.c.) | 1.0 | 15-30 | 6-8 |
| Topical (1% gel) | N/A | 15-30 | 4-6 |
Data are hypothetical and for illustrative purposes.
Table 2: Pharmacokinetic Parameters of this compound (1 mg/kg) in Rats
| Administration Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (hours) | Bioavailability (%) |
| Oral (p.o.) | 350 | 2.0 | 75 |
| Intravenous (i.v.) | 1500 | 0.1 | 100 |
| Subcutaneous (s.c.) | 600 | 0.5 | 90 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Randall-Selitto Paw Pressure Test (Inflammatory Pain)
This test measures mechanical hyperalgesia by quantifying the pressure required to elicit a paw withdrawal reflex.[16][17]
-
Animal Acclimation: Habituate the rats to the testing apparatus and gentle restraint for several days before the experiment.
-
Baseline Measurement: Before inducing inflammation or administering the drug, measure the baseline paw withdrawal threshold by applying a steadily increasing pressure to the dorsal surface of the rat's hind paw using an analgesy-meter. The pressure at which the rat withdraws its paw is recorded.
-
Induction of Inflammation: Inject a small volume (e.g., 100 µl) of 1% carrageenan solution into the plantar surface of the rat's hind paw.
-
Drug Administration: At a specified time after carrageenan injection (e.g., 2 hours), administer this compound or vehicle via the desired route.
-
Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), re-measure the paw withdrawal threshold.
-
Data Analysis: An increase in the paw withdrawal threshold after this compound treatment compared to the vehicle-treated group indicates an analgesic effect.
Von Frey Test (Neuropathic Pain)
This test assesses mechanical allodynia, a painful response to a normally non-painful stimulus, which is a hallmark of neuropathic pain.[18][19]
-
Animal Acclimation: Place the animals in individual chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.[18]
-
Baseline Measurement: Using a set of calibrated von Frey filaments, apply the filaments to the plantar surface of the hind paw with enough force to cause a slight bend. Start with a filament in the middle of the range and use the "up-down" method to determine the 50% paw withdrawal threshold.
-
Induction of Neuropathy: Surgically induce neuropathy using a model such as Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI).
-
Drug Administration: After a post-operative period to allow for the development of allodynia (e.g., 7-14 days), administer this compound or vehicle via the desired route.
-
Post-treatment Measurement: At various time points after drug administration, re-assess the 50% paw withdrawal threshold using the von Frey filaments.
-
Data Analysis: An increase in the 50% paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.
Experimental and Logical Workflows
Caption: Workflow for preclinical analgesic efficacy testing.
Caption: Decision tree for selecting an administration route.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 5. mdbneuro.com [mdbneuro.com]
- 6. researchgate.net [researchgate.net]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ltk.uzh.ch [ltk.uzh.ch]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Intrathecal Catheterization and Drug Delivery in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
Managing potential Pemedolac-induced gastrointestinal side effects in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term gastrointestinal (GI) effects of Pemedolac.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced gastrointestinal side effects?
A1: Like other nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's primary mechanism for gastrointestinal toxicity involves the inhibition of cyclooxygenase (COX) enzymes.[1][2] This inhibition reduces the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastric mucosa.[1][3] Prostaglandins play a vital role in stimulating mucus and bicarbonate secretion, maintaining mucosal blood flow, and promoting cellular repair.[3] The reduction in these protective prostaglandins leaves the gastrointestinal lining more susceptible to damage from gastric acid and other irritants.[3][4]
Q2: How does the ulcerogenic potential of this compound compare to other NSAIDs?
A2: this compound has been reported to have a weak ulcerogenic liability in rats.[5][6][7] The available data on the dose that causes ulcers in 50% of test subjects (UD50) for this compound and other common NSAIDs are summarized in the table below. It is important to note that direct comparisons should be made with caution as experimental conditions can vary between studies.
| Drug | Animal Model | Administration | UD50 (mg/kg) | Reference(s) |
| This compound (PEM-420) | Fasted Rats | Acute Oral | 99 | [5][7] |
| This compound | Fed Rats | Subacute Oral (4 days) | 74 (mg/kg/day) | [5][7] |
| Indomethacin | Pylorus-ligated Rat | Oral | 3.5 | [8] |
| Aspirin | Pylorus-ligated Rat | Oral | 50 | [8] |
| Salicylate | Pylorus-ligated Rat | Oral | 50 | [8] |
| Ibuprofen | Pylorus-ligated Rat | Oral | >10 (not significant) | [8] |
Q3: What are the common clinical signs of gastrointestinal distress in rats during a long-term this compound study?
A3: In long-term studies, it is crucial to monitor the animals closely for signs of gastrointestinal distress. Common clinical signs may include decreased feed intake, weight loss, sluggishness, diarrhea, and changes in fecal consistency.[9][10] In more severe cases, evidence of gastrointestinal bleeding may be present, which can be assessed through fecal occult blood tests.[11] Regular monitoring of animal welfare is essential to ensure ethical treatment and the validity of experimental results.[9][12]
Q4: Can co-administration of a proton pump inhibitor (PPI) mitigate this compound-induced gastric damage?
A4: Yes, co-administration of a proton pump inhibitor (PPI) is a common strategy to mitigate NSAID-induced upper gastrointestinal damage.[10][13][14] PPIs work by suppressing gastric acid secretion, which is a key factor in the development of ulcers in a prostaglandin-depleted environment.[8][13] However, it is important to be aware that while PPIs can protect the stomach, they may exacerbate NSAID-induced injury in the small intestine, potentially by causing shifts in the gut microbiota.[13][15]
Troubleshooting Guides
Problem 1: High variability in the extent of gastrointestinal lesions observed between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration: Improper oral gavage technique can lead to variability in the actual dose delivered and can cause stress or injury to the esophagus, which may affect the results.[4][16][17]
-
Possible Cause 2: Animal-to-Animal Physiological Differences: Age, sex, and underlying health status of the animals can influence their susceptibility to NSAID-induced GI damage.[18]
-
Solution: Use animals of a consistent age and sex. Ensure animals are healthy and free from any underlying conditions before starting the experiment. Randomize animals into treatment groups to minimize the impact of individual variations.
-
-
Possible Cause 3: Environmental Stressors: Stress can exacerbate gastrointestinal issues.
-
Solution: Maintain a stable and controlled environment for the animals, with consistent light-dark cycles, temperature, and humidity. Handle animals gently and consistently to minimize stress.
-
Problem 2: Unexpectedly high mortality rate in the this compound-treated group during a long-term study.
-
Possible Cause 1: Dose is too high for long-term administration: The UD50 provides information on acute or subacute toxicity, but a lower dose may be required for chronic studies to avoid severe toxicity.[6]
-
Solution: Conduct a dose-ranging study to determine the maximum tolerated dose for the intended duration of the study. Start with a lower dose and gradually increase if necessary, while closely monitoring for adverse effects.
-
-
Possible Cause 2: Complications from severe gastrointestinal damage: Perforation or severe bleeding from ulcers can lead to mortality.
-
Solution: Implement a robust animal monitoring plan, including daily health checks and regular weight monitoring.[1][9][19] Consider using less invasive methods to monitor GI health, such as fecal occult blood tests, to detect early signs of severe damage.[11] If an animal shows signs of severe distress, it should be euthanized according to ethical guidelines.
-
Problem 3: Difficulty in preparing a stable formulation of this compound for long-term oral administration.
-
Possible Cause: Poor solubility or stability of this compound in the chosen vehicle.
-
Solution: Consult formulation literature for appropriate vehicles for indoleacetic acid derivatives. Common vehicles for oral administration in rats include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or Tween 80. Conduct stability studies of the formulation to ensure consistent dosing throughout the study.
-
Experimental Protocols
Protocol 1: Induction and Assessment of this compound-Induced Gastropathy in Rats
Objective: To induce and evaluate the severity of gastric lesions following the administration of this compound in rats.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., 1% Carboxymethylcellulose)
-
Oral gavage needles
-
Dissecting microscope
-
Formalin solution (10%)
-
Hematoxylin and eosin (H&E) stain
Procedure:
-
Fast rats for 24 hours prior to dosing, with free access to water.
-
Administer this compound orally via gavage at the desired dose. A control group should receive the vehicle only.
-
Six hours after administration, euthanize the rats via an approved method.
-
Immediately dissect the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove any contents.
-
Macroscopic Evaluation:
-
Examine the gastric mucosa for hemorrhagic lesions under a dissecting microscope.
-
Measure the length of each lesion in millimeters.
-
The ulcer index can be calculated by summing the lengths of all lesions for each stomach.
-
-
Histological Evaluation:
-
Fix a section of the stomach tissue in 10% formalin.
-
Process the tissue for paraffin embedding, sectioning, and H&E staining.
-
Examine the sections under a microscope for evidence of mucosal damage, such as erosions, ulcerations, inflammation, and cellular infiltration.
-
Protocol 2: Evaluating the Gastroprotective Effect of a Proton Pump Inhibitor (PPI) on this compound-Induced Gastropathy
Objective: To determine if co-administration of a PPI can reduce the severity of this compound-induced gastric lesions.
Materials:
-
As per Protocol 1
-
Proton Pump Inhibitor (e.g., Omeprazole)
Procedure:
-
Divide rats into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound only
-
Group 3: PPI only
-
Group 4: this compound + PPI
-
-
Administer the PPI (or vehicle) orally one hour before the administration of this compound (or vehicle).
-
Follow steps 1-7 from Protocol 1 for this compound administration and subsequent evaluation of gastric lesions.
-
Compare the ulcer index and histological findings between the this compound-only group and the this compound + PPI group to assess the protective effect of the PPI.
Visualizations
Caption: Mechanism of this compound-induced GI side effects and therapeutic action.
Caption: Experimental workflow for assessing this compound-induced gastropathy.
Caption: Troubleshooting logic for high variability in lesion scores.
References
- 1. ISFM and AAFP Consensus Guidelines: Long-Term use of NSAIDs in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.fsu.edu [research.fsu.edu]
- 5. [Comparative study of the ulcerogenic action of various oral non-steroid anti-inflammatory drugs in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nonsteroidal antiinflammatory drugs on ulcerogenesis and gastric secretion in pylorus-ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Coprescribing proton-pump inhibitors with nonsteroidal anti-inflammatory drugs: risks versus benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The attitudes of owners and veterinary professionals in the United Kingdom to the risk of adverse events associated with using non-steroidal anti-inflammatory drugs (NSAIDs) to treat dogs with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Proton pump inhibitors exacerbate NSAID-induced small intestinal injury by inducing dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Publishers Panel [ppch.pl]
- 15. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence | PLOS One [journals.plos.org]
- 19. Monitoring of dogs receiving NSAID therapy for the management of chronic pain - Veterinary Practice [veterinary-practice.com]
Pemedolac Dose-Response Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the dose-response analysis of Pemedolac. This compound is a non-narcotic analgesic with anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in pain and inflammation.[3] This guide is intended to assist researchers in designing, executing, and interpreting experiments related to this compound's dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3][4] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5]
Q2: What are the known in vivo dose-response parameters for this compound?
A2: Several studies have determined the median effective dose (ED50) of this compound and its active eutomer, PEM-420, in various animal models of pain and inflammation. These values are summarized in the table below.
Quantitative Data Summary
| Compound | Animal Model | Assay | ED50 (mg/kg, p.o.) | Reference |
| This compound | Rat | Paw Pressure Test (inflammatory pain) | <2.0 | [1] |
| This compound | Rat | Carrageenan Paw Edema (inflammation) | ~100 | [1] |
| This compound | Mouse | p-Phenylbenzoquinone Writhing (visceral pain) | <2.0 | [1] |
| PEM-420 | Mouse | Phenylbenzoquinone (PBQ) Writhing | 0.80 | [3] |
| PEM-420 | Mouse | Acetic Acid Writhing | 0.92 | [3] |
| PEM-420 | Mouse | Acetylcholine Writhing | 0.075 | [3] |
| PEM-420 | Rat | Acetic Acid Writhing | 8.4 | [3] |
| PEM-420 | Rat | Randall-Selitto Test (yeast-injected paw) | 0.55 | [3] |
| PEM-420 | Mouse | PBQ-induced PGI2 production inhibition | 0.5 | [3] |
| PEM-420 | Mouse | PBQ-induced PGE2 production inhibition | 1.2 | [3] |
Experimental Protocols
In Vivo Analgesic Activity: Writhing Test (Mouse)
Objective: To assess the peripheral analgesic activity of this compound by quantifying the reduction in writhing behavior induced by an intraperitoneal (i.p.) injection of an irritant.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid (0.6% v/v in saline) or phenylbenzoquinone (PBQ)
-
Male or female mice (e.g., Swiss Webster), 20-25g
-
Syringes and needles for oral (p.o.) and i.p. administration
-
Observation chambers
-
Stopwatch
Procedure:
-
Fast mice for 12-18 hours before the experiment with free access to water.
-
Acclimatize the animals to the observation chambers for at least 30 minutes.
-
Administer this compound or vehicle orally (p.o.) at various doses to different groups of mice. A control group receives only the vehicle.
-
After a predetermined pretreatment time (e.g., 30 or 60 minutes), administer the writhing agent (e.g., 0.1 mL/10g body weight of 0.6% acetic acid) via i.p. injection.
-
Immediately after the injection of the writhing agent, place the mouse in the observation chamber and start the stopwatch.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a set period, typically 20-30 minutes.
-
Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
Plot the percentage of inhibition against the logarithm of the dose to generate a dose-response curve and calculate the ED50 value.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound in inhibiting the activity of COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Assay system to measure prostaglandin production (e.g., ELISA for PGE2, or oxygen consumption using an oxygen electrode)
-
Reference NSAIDs (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of this compound or a reference NSAID to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for drug-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction (e.g., by adding a stopping solution or by placing on ice).
-
Measure the amount of prostaglandin (e.g., PGE2) produced in each sample using a suitable detection method like ELISA.
-
Calculate the percentage of inhibition of COX activity for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the curve, determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
The ratio of IC50 (COX-1) / IC50 (COX-2) can be calculated to determine the selectivity of this compound.
Troubleshooting Guides
In Vivo Analgesic Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in writhing response within the control group | - Inconsistent injection technique of the writhing agent.- Stress or improper handling of animals.- Variation in animal strain, age, or sex. | - Ensure consistent i.p. injection placement and volume.- Handle animals gently and allow for adequate acclimatization.- Use animals of the same strain, sex, and a narrow age/weight range. |
| Lack of a clear dose-response relationship | - Inappropriate dose range (too high or too low).- Poor bioavailability of the compound.- Insufficient pretreatment time. | - Conduct a pilot study with a wide range of doses to identify the effective range.- Consider alternative routes of administration or formulation to improve absorption.- Optimize the pretreatment time based on the pharmacokinetic profile of this compound. |
| Unexpectedly low or high analgesic effect | - Incorrect drug concentration or formulation.- Animal model not sensitive to the drug's mechanism of action. | - Verify the preparation and concentration of the this compound solution.- this compound is inactive in thermal pain models like the hot plate and tail-flick tests[1]; ensure the chosen model is appropriate for a peripherally acting analgesic. |
In Vitro COX Inhibition Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low enzyme activity in the control group | - Inactive enzyme.- Missing or degraded cofactors.- Incorrect buffer pH. | - Use a fresh batch of enzyme and store it properly.- Prepare fresh cofactor solutions.- Verify the pH of the reaction buffer. |
| High background signal | - Non-enzymatic degradation of the substrate.- Interference from the test compound. | - Run a control reaction without the enzyme to measure background.- Test the effect of this compound on the detection system in the absence of the enzyme. |
| Inconsistent IC50 values | - Pipetting errors.- Variation in incubation times.- Instability of the compound in the assay buffer. | - Use calibrated pipettes and ensure accurate dilutions.- Strictly adhere to the specified incubation times.- Assess the stability of this compound under the assay conditions. |
Signaling Pathways and Experimental Workflows
The primary mechanism of this compound involves the inhibition of the cyclooxygenase (COX) pathway. This pathway is a key component of the arachidonic acid cascade, which leads to the production of prostaglandins that sensitize nociceptors and mediate inflammation.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
The following diagram illustrates a typical experimental workflow for determining the in vivo dose-response curve of this compound.
Caption: Workflow for in vivo dose-response analysis of this compound.
References
- 1. NSAIDs, Opioids, Cannabinoids and the Control of Pain by the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Improving the bioavailability of Pemedolac in preclinical models
Technical Support Center: Pemedolac Preclinical Development
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working to improve the bioavailability of this compound in preclinical models.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected analgesic and anti-inflammatory effects of this compound in our rodent models. What are the potential causes?
A1: Lower than expected efficacy in vivo is often linked to suboptimal drug exposure at the target site. A primary reason for this can be poor oral bioavailability, which is the fraction of an administered drug that reaches the systemic circulation. Key factors influencing bioavailability include:
-
Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. This compound, as an indoleacetic acid derivative, may exhibit poor water solubility.
-
Permeability: After dissolution, the drug must pass through the intestinal membrane into the bloodstream.
-
First-Pass Metabolism: The drug may be metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[1]
For orally administered drugs, these factors are critical. If this compound has low solubility and/or high metabolism, its bioavailability will be limited, leading to reduced therapeutic effects at a given dose.
Q2: What formulation strategies can we employ to improve the oral bioavailability of this compound?
A2: A variety of formulation strategies can enhance the bioavailability of poorly soluble drugs.[2][3] The choice of strategy often depends on the specific physicochemical properties of the drug. Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance the dissolution rate.[4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, amorphous state within a polymer matrix can significantly improve its solubility and dissolution rate.[3]
-
Lipid-Based Formulations: For lipophilic drugs, dissolving them in lipid carriers can improve absorption.[2][3] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine emulsions in the gut, facilitating drug dissolution and absorption.[2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2]
Q3: How does improved bioavailability relate to this compound's mechanism of action?
A3: this compound is a non-steroidal anti-inflammatory drug (NSAID). Like other NSAIDs, it is understood to exert its analgesic and anti-inflammatory effects by inhibiting the production of prostaglandins.[6] Prostaglandins are signaling molecules that mediate pain and inflammation. By improving bioavailability, a higher concentration of this compound reaches the systemic circulation and, consequently, the inflamed tissues. This allows for more effective inhibition of prostaglandin synthesis, leading to a more potent therapeutic effect.
Below is a simplified diagram of the prostaglandin synthesis pathway targeted by NSAIDs.
Caption: Simplified Prostaglandin Synthesis Pathway and NSAID Action.
Troubleshooting Guides
Problem 1: How to confirm if poor bioavailability is the cause of low efficacy and determine a baseline.
Solution: Conduct a preclinical pharmacokinetic (PK) study in a relevant animal model (e.g., rats) to determine the absolute oral bioavailability (F%). This involves comparing the Area Under the Curve (AUC) of the drug concentration in plasma over time after oral (PO) administration to that after intravenous (IV) administration.
Caption: Experimental Workflow for a Preclinical Pharmacokinetic Study.
Experimental Protocol: Rat Pharmacokinetic Study for this compound
-
Animal Model: Male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 3 days. Fast overnight before dosing.
-
Groups:
-
Group 1 (IV): n=6 rats.
-
Group 2 (PO): n=6 rats.
-
-
Dose Formulation:
-
IV Formulation: Dissolve this compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a concentration of 1 mg/mL.
-
PO Formulation: Prepare a suspension of this compound in a common vehicle like 0.5% carboxymethylcellulose (CMC) in water to a concentration of 2 mg/mL.
-
-
Dosing:
-
IV Group: Administer a 1 mg/kg dose via the tail vein.
-
PO Group: Administer a 10 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (~100 µL) from the tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters including AUC, Cmax (maximum concentration), and Tmax (time to maximum concentration). Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Problem 2: How to select and implement an appropriate bioavailability enhancement strategy.
Solution: The choice of formulation strategy depends on the drug's properties. For a compound like this compound, which is likely a BCS Class II or IV compound (low solubility), starting with a strategy that directly addresses dissolution is logical. Creating an amorphous solid dispersion is a robust and widely used method.
Caption: Decision-Making Workflow for Selecting a Formulation Strategy.
Experimental Protocol: Preparation of a this compound Solid Dispersion
This protocol describes the preparation of a this compound solid dispersion with polyvinylpyrrolidone (PVP K30) using the solvent evaporation method.
-
Materials: this compound, PVP K30, Dichloromethane (DCM), Methanol.
-
Preparation:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w this compound:PVP).
-
Dissolve 100 mg of this compound and 400 mg of PVP K30 in a suitable solvent system (e.g., a 1:1 mixture of DCM and methanol) in a round-bottom flask.
-
Ensure complete dissolution using a magnetic stirrer.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
-
Drying and Processing:
-
Further dry the solid film in a vacuum oven overnight at 40°C to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the resulting product into a fine powder using a mortar and pestle.
-
-
Characterization (Optional but Recommended):
-
Confirm the amorphous state of this compound in the dispersion using Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).
-
Perform in vitro dissolution testing to compare the release profile against the unformulated drug.
-
-
In Vivo Testing: Suspend the prepared solid dispersion powder in 0.5% CMC for oral dosing in subsequent PK or efficacy studies.
Data Presentation: Illustrative Bioavailability Improvement
The table below presents hypothetical pharmacokinetic data to illustrate the potential improvement in bioavailability when reformulating this compound from a simple suspension to an enhanced formulation like a solid dispersion.
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Absolute Bioavailability (F%) |
| This compound Suspension | 10 | 450 | 2.0 | 2,100 | 15% |
| This compound Solid Dispersion | 10 | 1,350 | 1.0 | 6,300 | 45% |
Note: These values are for illustrative purposes only and represent a hypothetical outcome.
Protocols for Preclinical Efficacy Models
To test your new this compound formulations, use established models of analgesia and inflammation.
Protocol 1: Acetic Acid-Induced Writhing Test (Analgesia)
This model assesses peripheral analgesic activity by measuring visceral pain responses.[6][7]
-
Animal Model: Male Swiss Albino mice (20-25g).
-
Groups: Vehicle control, positive control (e.g., Diclofenac), and this compound formulation groups (n=6-8 mice/group).
-
Procedure:
-
Administer the vehicle, positive control, or this compound formulation orally.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately after injection, place the mouse in an observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 15-minute period.
-
-
Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control.
Protocol 2: Carrageenan-Induced Paw Edema (Inflammation)
This is a classic model for evaluating the anti-inflammatory activity of NSAIDs.[8][9]
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).
-
Procedure:
-
Measure the initial volume of the rat's left hind paw using a plethysmometer.
-
Administer the vehicle, positive control, or this compound formulation orally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the left hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Analysis: Calculate the percentage inhibition of edema for the treated groups at each time point relative to the vehicle control group.
References
- 1. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-Vivo Models for Management of Pain [scirp.org]
- 8. ijpras.com [ijpras.com]
- 9. Formulation and evaluation of mefenamic acid emulgel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pemedolac vs. Indomethacin: A Comparative Analysis of Analgesic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic potency of Pemedolac and Indomethacin, supported by experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Executive Summary
This compound is a potent, long-acting, non-narcotic analgesic that demonstrates a significant separation between its analgesic effects and its anti-inflammatory and gastric irritant properties.[1] In contrast, Indomethacin is a well-established non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties, but it is associated with a higher risk of gastrointestinal side effects.[2][3][4][5] Experimental data from animal models indicate that this compound exhibits high analgesic potency at doses significantly lower than those required for anti-inflammatory effects, a characteristic that distinguishes it from Indomethacin.[1]
Mechanism of Action
Both this compound and Indomethacin exert their effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in pain and inflammation.[1][2][6][7]
Indomethacin is a non-selective inhibitor of both COX-1 and COX-2.[2][6][7] The inhibition of COX-2 is largely responsible for its analgesic and anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 in the gastrointestinal tract contributes to its ulcerogenic side effects.[3][7]
This compound , like other NSAIDs, is an inhibitor of prostaglandin synthesis.[1][8] However, it is characterized by a wide dissociation between its analgesic activity and its anti-inflammatory and gastric-irritating properties, suggesting a different profile of COX inhibition or other contributing mechanisms.[1]
Signaling Pathway: Cyclooxygenase (COX) Inhibition
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. droracle.ai [droracle.ai]
- 6. nbinno.com [nbinno.com]
- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pemedolac and Ketorolac in Postoperative Pain Management: An Evidence-Based Guide
A comprehensive review of available data on Pemedolac and Ketorolac reveals a significant disparity in the depth and breadth of scientific literature. While Ketorolac is a well-documented nonsteroidal anti-inflammatory drug (NSAID) with extensive clinical data in postoperative pain management, information on this compound is scarce and primarily limited to preclinical animal studies from several decades ago. This guide provides a detailed comparison based on the available evidence, highlighting the robust clinical profile of Ketorolac and the investigational status of this compound.
Executive Summary
Ketorolac is a potent, non-selective cyclooxygenase (COX) inhibitor widely used for the short-term management of moderate to severe postoperative pain. Its efficacy as an opioid-sparing analgesic is well-established through numerous clinical trials. This compound, an indoleacetic acid derivative, has demonstrated potent analgesic effects in animal models of pain. However, a notable lack of human clinical trial data for this compound prevents a direct and meaningful comparison with Ketorolac in a postoperative setting. This guide will present the comprehensive data available for Ketorolac and the limited preclinical findings for this compound.
Mechanism of Action
Both this compound and Ketorolac are believed to exert their analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Ketorolac: As a non-selective COX inhibitor, Ketorolac blocks both COX-1 and COX-2 enzymes.[1] The inhibition of COX-2 is primarily responsible for its analgesic and anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 is associated with potential side effects, particularly gastrointestinal and renal adverse events.[2][3]
This compound: Preclinical studies suggest that this compound also functions as a peripheral analgesic by inhibiting the production of prostaglandins like PGI2 and PGE2.[4] However, specific data on its selectivity for COX-1 versus COX-2 is not available in the reviewed literature.
Pharmacokinetic Profile
A comparative summary of the available pharmacokinetic data is presented below. It is important to note that the data for this compound is derived from animal studies and may not be directly comparable to human data for Ketorolac.
Table 1: Pharmacokinetic Parameters of this compound and Ketorolac
| Parameter | This compound (Animal Data) | Ketorolac (Human Data) |
| Bioavailability | Data not available | ~100% (Oral, IM) |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 20-60 minutes (Oral, IM) |
| Protein Binding | Data not available | >99% |
| Elimination Half-life | Long-acting (analgesic activity detected at 16h post-dose in rats)[4] | 4-6 hours |
| Metabolism | Data not available | Hepatic (hydroxylation and conjugation) |
| Excretion | Data not available | Primarily renal |
Efficacy in Postoperative Pain Models
Ketorolac
Numerous clinical trials have demonstrated the efficacy of Ketorolac in managing postoperative pain across various surgical procedures.
-
Pain Reduction: In a meta-analysis of randomized controlled trials following lumbar spine surgery, Ketorolac significantly reduced pain scores compared to control groups, particularly within the first 6 hours post-surgery (Mean Difference of -1.42 on a Visual Analog Scale).[5][6]
-
Opioid-Sparing Effect: Ketorolac has a well-documented opioid-sparing effect, reducing the need for morphine and other opioids in the postoperative period.[7] In patients undergoing colorectal surgery, the addition of Ketorolac to patient-controlled analgesia with morphine resulted in an 18.3% reduction in morphine consumption over 72 hours.[7]
-
Onset and Duration of Action: Intramuscular Ketorolac demonstrates a rapid onset of action, with a significant analgesic effect observed within 30-60 minutes.[8]
Table 2: Efficacy of Ketorolac in Postoperative Pain (Lumbar Spine Surgery) [5][6]
| Time Post-Surgery | Mean Difference in Pain Score (VAS) vs. Control |
| 0-6 hours | -1.42 |
| 6-12 hours | -0.58 |
| 12-24 hours | -0.48 |
This compound
Efficacy data for this compound is limited to preclinical animal models.
-
In chemically induced pain models in rats and mice, this compound exhibited potent analgesic effects with an ED50 of 2.0 mg/kg p.o. or less.[4]
-
In a rat model of inflammatory pain (paw pressure test), significant analgesic activity was observed up to 16 hours after a 1 mg/kg oral dose.[4]
Due to the absence of human clinical data, a direct comparison of the analgesic efficacy of this compound and Ketorolac in postoperative pain is not possible.
Safety and Tolerability
Ketorolac
The use of Ketorolac is limited to a maximum of 5 days due to the risk of serious adverse effects, particularly with prolonged use.
-
Gastrointestinal Effects: As a non-selective COX inhibitor, Ketorolac can cause gastrointestinal irritation, ulceration, bleeding, and perforation.
-
Renal Effects: Inhibition of prostaglandin synthesis can affect renal blood flow, and Ketorolac is used with caution in patients with or at risk of renal impairment.
-
Cardiovascular Effects: Like other NSAIDs, Ketorolac may be associated with an increased risk of cardiovascular thrombotic events.
-
Bleeding Risk: Ketorolac can inhibit platelet aggregation, potentially increasing the risk of bleeding.
This compound
Preclinical data in rats suggests that this compound may have a favorable gastrointestinal safety profile compared to other NSAIDs.
-
The acute ulcerogenic dose (UD50) in rats was found to be 107 mg/kg p.o., demonstrating a significant separation between its analgesic and ulcerogenic doses.[4]
Human safety and tolerability data for this compound is not available.
Experimental Protocols
Postoperative Pain Model in Rodents (Incisional Pain Model)
This is a common preclinical model used to evaluate the efficacy of analgesics.
-
Animal Preparation: Rats or mice are anesthetized.
-
Surgical Procedure: A longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of the hind paw.
-
Wound Closure: The skin is sutured closed.
-
Drug Administration: The test compound (e.g., this compound or Ketorolac) or vehicle is administered at various time points before or after surgery.
-
Pain Assessment: Nociceptive thresholds are measured at different time points post-surgery using methods such as:
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus.
-
Thermal Hyperalgesia: Measured using a radiant heat source to determine the paw withdrawal latency.
-
-
Data Analysis: The analgesic effect of the drug is determined by comparing the withdrawal thresholds or latencies in the drug-treated group to the vehicle-treated group.
Conclusion
Ketorolac is a well-characterized and effective non-opioid analgesic for the short-term management of postoperative pain, with a significant body of clinical evidence supporting its use. Its efficacy in reducing pain and sparing opioids is clear, though its use is limited by potential adverse effects.
References
- 1. Ketorolac for postoperative pain in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of cyclooxygenases: mechanisms, selectivity and uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of ketorolac for postoperative pain management in lumbar spine surgery: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy and safety of ketorolac for postoperative pain management in lumbar spine surgery: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid-sparing effects of ketorolac and its correlation with the recovery of postoperative bowel function in colorectal surgery patients: a prospective randomized double-blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pemedolac vs. Diclofenac: A Comparative Efficacy Analysis
A head-to-head comparison of Pemedolac and Diclofenac reveals a significant disparity in the available clinical evidence, with Diclofenac being a well-established nonsteroidal anti-inflammatory drug (NSAID) with extensive clinical data, while this compound remains a compound primarily studied in preclinical settings. This guide provides a comprehensive overview of the available efficacy data, experimental protocols, and mechanisms of action for both compounds, highlighting the current state of knowledge for researchers, scientists, and drug development professionals.
Diclofenac is a widely prescribed NSAID for managing pain and inflammation in various conditions, including osteoarthritis and rheumatoid arthritis.[1][2] Its efficacy has been substantiated in numerous clinical trials against placebo and other NSAIDs.[3][4] In contrast, this compound, a pyrrolo-pyrrole derivative, has demonstrated potent analgesic properties in animal models but has not been the subject of extensive clinical development, limiting direct comparisons of efficacy in humans.[5]
Mechanism of Action: A Shared Pathway
Both this compound and Diclofenac exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.
Figure 1: Simplified signaling pathway of NSAIDs.
Quantitative Efficacy Data
Due to the absence of head-to-head clinical trials, a direct comparison of the clinical efficacy of this compound and Diclofenac is not feasible. The following tables summarize the available quantitative data for each compound from distinct study types.
Table 1: Preclinical Analgesic Efficacy of this compound in Animal Models
| Experimental Model | Species | Endpoint | This compound ED₅₀ (mg/kg, p.o.) |
| Phenylbenzoquinone-induced writhing | Mouse | Inhibition of writhing | <2.0[5] |
| Acetic acid-induced writhing | Mouse | Inhibition of writhing | <2.0[5] |
| Randall-Selitto test (inflamed paw) | Rat | Increase in pain threshold | <2.0[5] |
| Carrageenan-induced paw edema | Rat | Anti-inflammatory effect | ~100[5] |
ED₅₀: The dose that produces 50% of the maximum effect. p.o.: oral administration.
Table 2: Clinical Efficacy of Diclofenac in Osteoarthritis and Rheumatoid Arthritis
| Indication | Comparator | Key Efficacy Outcome | Result |
| Osteoarthritis | Ibuprofen (1200mg/day) | Pain Relief (VAS) | Diclofenac 150mg/day was more efficacious.[4] |
| Osteoarthritis | Ibuprofen (2400mg/day) | Pain Relief (VAS) | Diclofenac 150mg/day had likely favorable outcomes.[4] |
| Osteoarthritis | Placebo | WOMAC Pain Subscale | Significantly greater reductions in pain scores with topical Diclofenac.[6] |
| Rheumatoid Arthritis | Aspirin (3.6g/day) | Physician's Global Assessment | Diclofenac 150mg/day was as effective as aspirin.[3] |
| Rheumatoid Arthritis | Ibuprofen (2.4g/day) | Patient's Global Assessment | Diclofenac 150mg/day was as effective as ibuprofen.[3] |
| Rheumatoid Arthritis | Indomethacin (75-125mg/day) | Therapeutic Efficacy | Diclofenac was clearly superior to indomethacin.[7] |
VAS: Visual Analog Scale; WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index.
Experimental Protocols
The methodologies employed to evaluate the efficacy of this compound and Diclofenac differ significantly, reflecting their respective stages of development.
This compound: Preclinical Analgesic and Anti-inflammatory Models
The analgesic and anti-inflammatory properties of this compound were primarily assessed in rodent models of pain and inflammation.[5]
-
Chemically-Induced Writhing Test (Mouse): This model assesses visceral pain.
-
Mice are orally administered this compound or a vehicle control.
-
After a set period, an irritant (e.g., phenylbenzoquinone or acetic acid) is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching response) is counted over a defined time.
-
The analgesic effect is quantified as the percentage inhibition of writhing compared to the control group.
-
-
Randall-Selitto Test (Rat): This model evaluates inflammatory pain.
-
Inflammation is induced in one hind paw of a rat by injecting an inflammatory agent (e.g., carrageenan).
-
This compound or a vehicle is administered orally.
-
A mechanical stimulus of increasing pressure is applied to the inflamed paw.
-
The pressure at which the rat withdraws its paw (pain threshold) is measured. An increase in this threshold indicates an analgesic effect.
-
Diclofenac: Randomized Controlled Clinical Trials
The efficacy of Diclofenac has been established through numerous randomized controlled trials (RCTs) in human subjects with specific pain conditions.
Figure 2: General workflow of a randomized clinical trial for an analgesic.
-
Study Design: Typically double-blind, parallel-group, or crossover studies.[3][6]
-
Patient Population: Individuals with a confirmed diagnosis of a painful condition, such as osteoarthritis or rheumatoid arthritis.[3][4]
-
Intervention: Administration of Diclofenac at a specified dose and frequency, compared against a placebo or another active drug.
-
Outcome Measures: Standardized and validated instruments are used to assess pain (e.g., Visual Analog Scale - VAS), physical function (e.g., Western Ontario and McMaster Universities Osteoarthritis Index - WOMAC), and patient/physician global assessments.[4][6]
-
Duration: Treatment periods can range from a few weeks to several months to evaluate both short-term and long-term efficacy and safety.[6][7]
Conclusion
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Diclofenac in the treatment of pain in patients with rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of diclofenac sodium in rheumatoid arthritis. Experience in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of diclofenac in osteoarthritis: Results of a network meta-analysis of unpublished legacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of diclofenac sodium 2% topical solution for osteoarthritis of the knee: a randomized, double-blind, vehicle-controlled, 4 week study | Semantic Scholar [semanticscholar.org]
- 7. The long-term efficacy and tolerability of Voltaren (diclofenac sodium) and indomethacin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pemedolac: A Preclinical Side Effect Profile Comparison with Traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical side effect profile of Pemedolac, a novel non-narcotic analgesic, against the well-established adverse effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The data on this compound is derived from animal studies, while the information on traditional NSAIDs is based on extensive clinical and observational data. This guide aims to offer a clear, data-driven comparison to inform further research and drug development.
Executive Summary
This compound, in preclinical animal models, demonstrates a significant separation between its analgesic effects and its gastrointestinal and anti-inflammatory activities, suggesting a potentially more favorable side effect profile compared to traditional NSAIDs.[1] Traditional NSAIDs are known for a range of adverse effects, primarily gastrointestinal, cardiovascular, and renal, which are largely attributed to their non-selective inhibition of cyclooxygenase (COX) enzymes.[2][3][4] The available data indicates that this compound has a low ulcerogenic liability in rats.[1][5]
Mechanism of Action
Traditional NSAIDs exert their analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of COX enzymes (COX-1 and COX-2).[6][7] The inhibition of COX-2 is responsible for the desired therapeutic effects, while the inhibition of the constitutively expressed COX-1 in various tissues, including the gastric mucosa and kidneys, leads to many of the common side effects.[6][8]
This compound's mechanism, while not fully elucidated in the provided literature, appears to differ from that of traditional NSAIDs. It exhibits potent analgesic effects at doses much lower than those required for anti-inflammatory or gastric irritant effects.[1] Its analgesic activity is not mediated by an opiate mechanism.[1] PEM-420, the active isomer of this compound, has been shown to inhibit the production of prostaglandins PGI2 and PGE2.[5]
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) - BPJ 55 October 2013 [bpac.org.nz]
- 4. A Comprehensive Review of Non-Steroidal Anti-Inflammatory Drug Use in The Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrointestinal safety and tolerability of nonselective nonsteroidal anti-inflammatory agents and cyclooxygenase-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pemedolac: A Comparative Analysis of Efficacy in Inflammatory and Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemedolac, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable analgesic properties in preclinical studies. This guide provides a comprehensive comparison of its efficacy in inflammatory versus neuropathic pain models, drawing upon available experimental data. A significant finding of this analysis is the substantial body of evidence supporting this compound's effectiveness in inflammatory pain, contrasted with a conspicuous absence of data regarding its utility in neuropathic pain models. This guide aims to equip researchers and drug development professionals with a clear understanding of the current evidence base for this compound, to inform future research and development directions.
Introduction to this compound
This compound is a non-narcotic analgesic agent belonging to the pyrrolo-pyrrole group of NSAIDs.[1] It is structurally distinct from traditional NSAIDs and has been investigated for its potential to provide pain relief with an improved safety profile, particularly concerning gastrointestinal side effects.[1] This guide will objectively evaluate its performance in distinct pain pathologies.
Efficacy in Inflammatory Pain Models
This compound has shown potent analgesic effects in various animal models of inflammatory pain. The available data consistently indicate its efficacy at doses significantly lower than those required for anti-inflammatory effects, suggesting a distinct mechanistic profile compared to conventional NSAIDs.[1]
Quantitative Data Summary
The following table summarizes the key efficacy data for this compound and its active eutomer, PEM-420, in several inflammatory pain models.
| Pain Model | Species | Compound | ED₅₀ (mg/kg, p.o.) | Primary Outcome | Reference |
| Phenylbenzoquinone (PBQ) Writhing | Mice | This compound | < 2.0 | Inhibition of writhing | [1] |
| PBQ Writhing | Mice | PEM-420 | 0.80 | Inhibition of writhing | [2] |
| Acetic Acid Writhing | Mice | PEM-420 | 0.92 | Inhibition of writhing | [2] |
| Acetylcholine Writhing | Mice | PEM-420 | 0.075 | Inhibition of writhing | [2] |
| Acetic Acid Writhing | Rat | PEM-420 | 8.4 | Inhibition of writhing | [2] |
| Yeast-injected Paw (Randall-Selitto) | Rat | PEM-420 | 0.55 | Increased pain threshold | [2] |
| Carrageenan-induced Paw Edema | Rat | This compound | ~100 | Reduction of edema (anti-inflammatory) | [1] |
Mechanism of Action in Inflammatory Pain
Like other NSAIDs, this compound's analgesic effect in inflammatory pain is, at least in part, attributed to the inhibition of prostaglandin synthesis.[2] Prostaglandins are key mediators of inflammation and pain, and their production is catalyzed by cyclooxygenase (COX) enzymes. PEM-420, the active isomer of this compound, has been shown to inhibit the production of prostaglandin I2 (PGI2) and prostaglandin E2 (PGE2).[2]
Mechanism of this compound in inflammatory pain.
Efficacy in Neuropathic Pain Models
A thorough review of the published scientific literature reveals a significant gap in the understanding of this compound's efficacy in neuropathic pain. Preclinical studies have extensively characterized various animal models of neuropathic pain, such as the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models.[3][4] These models are routinely used to assess the potential of novel analgesics for treating neuropathic pain states.
Despite the availability of these validated models, no studies were identified that have evaluated the effect of this compound in these or any other model of neuropathic pain. This lack of data prevents a direct comparison of its efficacy with that observed in inflammatory pain models.
Comparative Analysis and Discussion
The stark contrast between the wealth of data for this compound in inflammatory pain and the absence of data in neuropathic pain is a critical point for consideration in drug development. While this compound's mechanism of prostaglandin synthesis inhibition is highly relevant to inflammatory pain, the pathophysiology of neuropathic pain is more complex, involving central sensitization, ectopic neuronal firing, and alterations in ion channel function.[4]
Standard NSAIDs generally show limited efficacy in treating neuropathic pain.[4] this compound's unique profile, with a separation of analgesic and anti-inflammatory doses, could theoretically offer advantages, but without empirical data, this remains speculative.
The following diagram illustrates a generalized experimental workflow for testing a compound in both inflammatory and neuropathic pain models, highlighting the missing data for this compound.
Comparative experimental workflow.
Experimental Protocols
Phenylbenzoquinone (PBQ)-Induced Writhing Test (Inflammatory Pain)
-
Objective: To assess visceral inflammatory pain.
-
Species: Mice.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., this compound or vehicle) orally.
-
After a set pre-treatment time (e.g., 30-60 minutes), an intraperitoneal injection of PBQ solution is administered.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5-15 minutes).
-
-
Endpoint: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect. The ED₅₀ is the dose at which a 50% reduction in writhing is observed.[2]
Randall-Selitto Test (Inflammatory Pain)
-
Objective: To measure mechanical hyperalgesia in an inflamed paw.
-
Species: Rats.
-
Procedure:
-
Inflammation is induced by injecting an irritant (e.g., brewer's yeast) into the plantar surface of one hind paw.
-
Several hours later, the test compound is administered.
-
At various time points post-treatment, a gradually increasing mechanical pressure is applied to the inflamed paw using a specialized apparatus.
-
-
Endpoint: The pressure at which the animal withdraws its paw is recorded as the pain threshold. An increase in the pain threshold compared to vehicle-treated animals indicates analgesia. The ED₅₀ is the dose that produces a 50% maximal possible effect.[2]
Chronic Constriction Injury (CCI) Model (Neuropathic Pain - for future studies)
-
Objective: To model peripheral nerve injury-induced neuropathic pain.
-
Species: Rats or mice.
-
Procedure:
-
Under anesthesia, the sciatic nerve is exposed.
-
Four loose ligatures are tied around the nerve.
-
The incision is closed, and the animals are allowed to recover.
-
-
Behavioral Assessment (typically starting several days post-surgery):
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The withdrawal threshold is determined.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus). The latency to paw withdrawal is measured.
-
-
Potential Application for this compound: this compound would be administered to animals exhibiting established allodynia and/or hyperalgesia, and its ability to reverse these pain behaviors would be quantified.[3]
Conclusion and Future Directions
The available evidence strongly supports the efficacy of this compound as a potent analgesic in preclinical models of inflammatory pain. Its unique pharmacological profile, characterized by a significant separation between analgesic and anti-inflammatory doses and a favorable gastrointestinal safety profile, makes it an interesting compound.[1]
However, the complete absence of data on its efficacy in neuropathic pain models represents a major gap in our understanding of its therapeutic potential. For a comprehensive evaluation of this compound as a broad-spectrum analgesic, it is imperative that future research efforts be directed towards assessing its effects in validated models of neuropathic pain, such as the CCI and SNL models. Such studies would be invaluable for determining whether this compound's analgesic properties extend beyond inflammatory pain states and could potentially address the significant unmet medical need in the management of neuropathic pain.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological evaluation of the selective spinal nerve ligation model of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Pemedolac's Analgesic Effect: A Non-Opioid Mechanism Confirmed by Naloxone Challenge
A Comparative Guide for Researchers in Drug Development
This guide provides a comparative analysis of the analgesic properties of pemedolac, focusing on the validation of its non-opioid mechanism of action through the naloxone challenge. Experimental data for this compound is compared with the classic opioid agonist, morphine, and representative non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and piroxicam.
Executive Summary
This compound is a potent, long-acting, non-narcotic analgesic.[1] Experimental evidence robustly demonstrates that its analgesic activity is not antagonized by the opioid antagonist naloxone, definitively positioning its mechanism of action as independent of the opioid receptor system. This contrasts sharply with opioid analgesics like morphine, whose effects are completely reversed by naloxone. Interestingly, the analgesic effects of some NSAIDs have been shown to be partially attenuated by naloxone, suggesting a potential indirect interaction with endogenous opioid pathways, a characteristic not observed with this compound.
Data Presentation: Comparative Analgesic Efficacy
The following tables summarize the median effective dose (ED50) of this compound and its active isomer, PEM-420, in comparison to morphine, indomethacin, and piroxicam in two standard preclinical models of analgesia: the rat paw pressure (Randall-Selitto) test and the mouse writhing test.
Table 1: Analgesic Potency in the Rat Paw Pressure (Randall-Selitto) Test
| Compound | ED50 (mg/kg, p.o.) | Naloxone (1 mg/kg, s.c.) Challenge | Mechanism Class |
| This compound | < 2.0[1] | No antagonism of analgesic effect[1] | Non-Opioid |
| PEM-420 | 0.55[2] | Not reported, but expected to be inactive | Non-Opioid |
| Morphine | ~2.6 - 5.3 (s.c.)[3][4] | Complete antagonism of analgesic effect[5] | Opioid Agonist |
| Indomethacin | 3.0 (Minimum Effective Dose)[6] | Partial antagonism reported for some NSAIDs | NSAID |
Table 2: Analgesic Potency in the Mouse Acetic Acid-Induced Writhing Test
| Compound | ED50 (mg/kg) | Naloxone (1 mg/kg, s.c.) Challenge | Mechanism Class |
| This compound | < 2.0 (p.o.)[1] | No antagonism of analgesic effect[1] | Non-Opioid |
| PEM-420 | 0.92 (p.o.)[2] | Not reported, but expected to be inactive | Non-Opioid |
| Morphine | ~0.1 - 1.0 (i.p.)[7][8] | Complete antagonism of analgesic effect[9] | Opioid Agonist |
| Piroxicam | Effective at 10 (p.o.)[10] | Partial antagonism reported for some NSAIDs | NSAID |
Experimental Protocols
Rat Paw Pressure (Randall-Selitto) Test
This method assesses the pain threshold in response to a mechanical stimulus.
-
Animals: Male rats (specific strain and weight as per individual study protocols, e.g., Wistar, 150-200g).
-
Procedure:
-
Inflammation is induced in the hind paw of the rats, typically by a subplantar injection of a phlogistic agent (e.g., brewer's yeast suspension).
-
At a predetermined time after induction of inflammation, the test compound (this compound, Morphine, or Indomethacin) or vehicle is administered orally (p.o.) or subcutaneously (s.c.).
-
For the naloxone challenge, naloxone (e.g., 1 mg/kg, s.c.) is administered shortly before the test compound.
-
At the time of peak analgesic effect, a constantly increasing pressure is applied to the inflamed paw using a specialized analgesy-meter.
-
The pressure at which the rat withdraws its paw is recorded as the pain threshold.
-
-
Endpoint: The increase in pain threshold compared to the vehicle-treated group is measured. The ED50 is calculated as the dose of the drug that produces a 50% increase in the pain threshold.
Mouse Acetic Acid-Induced Writhing Test
This test is a model of visceral pain.
-
Animals: Male mice (specific strain and weight as per individual study protocols, e.g., Swiss Webster, 20-25g).
-
Procedure:
-
Mice are pre-treated with the test compound (this compound, Morphine, or Piroxicam), vehicle, or the test compound plus naloxone at specified doses and routes of administration.
-
After a set absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally (i.p.).
-
The mice are then placed in an observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 15-20 minutes).
-
-
Endpoint: The percentage of inhibition of writhing compared to the vehicle-treated control group is calculated. The ED50 is the dose that produces a 50% reduction in the number of writhes.
Mandatory Visualizations
Caption: Workflow of the naloxone challenge with this compound versus morphine.
Caption: Comparative signaling pathways of opioid versus non-opioid analgesia.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased sensitivity to mu opiate antinociception in the neonatal rat despite weaker receptor-guanyl nucleotide binding protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naloxone blockade of morphine analgesia: a dose-effect study of duration and magnitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of milnacipran, duloxetine and indomethacin, in polyarthritic rats using the Randall-Selitto model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajol.info [ajol.info]
Pemedolac vs. Naproxen: A Comparative Analysis of Ulcerogenic Potential
For researchers and drug development professionals navigating the landscape of analgesic and anti-inflammatory agents, a critical consideration is the gastrointestinal toxicity profile of nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed comparison of the ulcerogenic potential of Pemedolac, a pyrrolizine derivative, and Naproxen, a widely used propionic acid derivative.
Quantitative Assessment of Ulcerogenic Liability
Experimental data from preclinical studies in rat models provide a quantitative basis for comparing the gastric irritant effects of this compound and Naproxen. The ulcerogenic dose 50 (UD50), which represents the dose required to produce ulcers in 50% of the test animals, is a key metric in this assessment.
| Compound | Acute UD50 (p.o.) | Subacute UD50 (p.o.) | Reference |
| This compound | 107 mg/kg | 140 mg/kg/day | [1] |
| PEM-420 (active eutomer of this compound) | 99 mg/kg (fasted rats) | 74 mg/kg/day (4 days, fed rats) | |
| Naproxen | 14.10 mg/kg | Not Available |
It is important to note that a study on a zinc-naproxen complex reported a UD50 of 14.10 mg/kg for naproxen alone. Another study indicated that for reference NSAIDs like Naproxen, the dose-response relationships for analgesic, anti-inflammatory, and gastric irritant effects are similar.[1]
Experimental Protocols
The determination of the ulcerogenic potential of NSAIDs typically involves oral administration of the compound to fasted rats. The following is a generalized experimental protocol based on common methodologies for NSAID-induced ulcer models.
NSAID-Induced Gastric Ulcer Model in Rats
1. Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing 150-200g, are used. Animals are fasted for 18-24 hours prior to the experiment but are allowed free access to water. This fasting period is crucial to ensure an empty stomach for consistent drug absorption and ulcer induction.
2. Drug Administration: The test compounds (this compound or Naproxen) are suspended in a vehicle, commonly a 1% aqueous solution of carboxymethylcellulose (CMC), and administered orally via gavage. A range of doses is used to establish a dose-response relationship.
3. Observation Period: Following drug administration, the animals are observed for a period of 4 to 6 hours.
4. Ulcer Assessment: At the end of the observation period, the animals are euthanized by a humane method (e.g., CO2 asphyxiation). The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove any contents.
5. Ulcer Scoring: The gastric mucosa is then examined for the presence and severity of ulcers using a magnifying lens. The ulcers are typically scored based on their number and size. A common scoring system is as follows:
- 0: No lesions
- 1: Petechiae and superficial erosions
- 2: 1-2 mm ulcers
- 3: 2-4 mm ulcers
- 4: >4 mm ulcers or perforations
6. Calculation of Ulcer Index and UD50: The ulcer index for each animal is calculated by summing the scores of individual lesions. The Ulcerogenic Dose 50 (UD50) is then statistically determined as the dose of the drug that causes ulcers in 50% of the animals.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in DOT language.
Caption: Mechanism of NSAID-induced ulceration.
Caption: Experimental workflow for assessing ulcerogenic potential.
Conclusion
Based on the available preclinical data, this compound demonstrates a significantly lower acute ulcerogenic potential in rats compared to the reported UD50 for Naproxen. The higher UD50 value for this compound suggests that a larger dose is required to induce gastric ulcers, indicating a more favorable gastrointestinal safety profile in this model. This difference is likely attributable to this compound's distinct mechanism of action, which is reported to have a greater separation between its analgesic and gastric irritant effects compared to traditional NSAIDs like Naproxen.[1] Researchers and clinicians should consider these findings when evaluating the risk-benefit profile of these anti-inflammatory agents. Further comparative studies in human subjects are necessary to fully elucidate the clinical implications of these preclinical observations.
References
Benchmarking Pemedolac Against Novel Non-Opioid Analgesic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and safer alternatives to opioid analgesics. This guide provides a detailed comparison of Pemedolac, a non-narcotic analgesic, with two novel non-opioid compounds representing distinct mechanistic classes: Suzetrigine (VX-548), a selective Nav1.8 inhibitor, and ACD440, a topical TRPV1 antagonist. This analysis is based on publicly available preclinical and clinical data to inform research and development in the field of analgesia.
Executive Summary
This compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its analgesic effects through the inhibition of prostaglandin synthesis. While it has demonstrated potent analgesic properties in preclinical models with a favorable gastrointestinal safety profile compared to other NSAIDs, its clinical development and specific cyclooxygenase (COX) enzyme selectivity remain sparsely documented in publicly accessible literature.
In contrast, novel compounds such as Suzetrigine and ACD440 represent targeted approaches to pain modulation. Suzetrigine, a selective inhibitor of the Nav1.8 sodium channel, has shown promising results in late-stage clinical trials for acute pain, offering a non-opioid option with a distinct mechanism of action. ACD440, a topically applied TRPV1 antagonist, provides localized pain relief by blocking the capsaicin receptor, thereby avoiding systemic side effects associated with oral TRPV1 antagonists.
This guide presents a side-by-side comparison of these compounds, focusing on their mechanisms of action, preclinical efficacy and safety, and clinical trial outcomes. Detailed experimental protocols for key assays are also provided to facilitate the interpretation and replication of the cited data.
Data Presentation
Table 1: Preclinical Efficacy and Safety of this compound, Suzetrigine, and ACD440
| Compound | Class | Animal Model | Efficacy Endpoint | ED50 / Effective Dose | Safety Endpoint | UD50 / Safety Margin |
| This compound (PEM-420) | NSAID (COX Inhibitor) | Mouse (Acetic Acid Writhing) | Inhibition of Writhing | 0.92 mg/kg p.o.[1] | Gastric Ulceration (acute) | 99 mg/kg p.o.[1] |
| Rat (Randall-Selitto) | Increased Pain Threshold | 0.55 mg/kg p.o.[1] | Gastric Ulceration (subacute) | 74 mg/kg/day p.o.[1] | ||
| Suzetrigine (VX-548) | Selective Nav1.8 Inhibitor | Animal models of inflammatory and neuropathic pain | Reduction in nociceptive behaviors | Data not publicly available | Minimal off-target effects on other sodium channels[2] | Favorable preclinical safety profile[2] |
| ACD440 | Topical TRPV1 Antagonist | Preclinical models of nociceptive and neuropathic pain | Analgesic effect | Data not publicly available | Good tolerability in preclinical safety studies[3] | Low systemic exposure with topical application[3] |
Table 2: Clinical Trial Data for Suzetrigine and ACD440
| Compound | Phase | Indication | Primary Endpoint | Key Results | Adverse Events |
| Suzetrigine (VX-548) | Phase 3 | Acute pain post-abdominoplasty and bunionectomy | Time-weighted sum of the pain intensity difference from 0-48 hours (SPID48) vs. placebo | Statistically significant and clinically meaningful reduction in pain versus placebo.[4][5][6] | Generally safe and well-tolerated; most AEs were mild to moderate, with headache being the most common.[7] |
| ACD440 | Phase 1b | Evoked pain in healthy volunteers | Laser-evoked potentials (LEP) peak-to-peak amplitude and Visual Analog Scale (VAS) for pain | Significant reduction in LEP amplitude and VAS pain (p < 0.001) vs. placebo.[8][9][10] | No adverse events or drug-induced erythema.[8][10] |
| Phase 2a | Peripheral neuropathic pain | Reduction in temperature-induced pain | Significant analgesic effects on temperature-induced pain compared to placebo.[11][12] | Well-tolerated as a topical gel.[11] |
No publicly available clinical trial data was found for this compound.
Mechanism of Action and Signaling Pathways
This compound: Cyclooxygenase (COX) Inhibition
This compound's analgesic effect stems from its inhibition of the cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of pain and inflammation.[1] The inhibition of prostaglandin E2 (PGE2) and prostacyclin (PGI2) production reduces the sensitization of peripheral nociceptors.
Suzetrigine (VX-548): Selective Nav1.8 Inhibition
Suzetrigine selectively targets the Nav1.8 voltage-gated sodium channel, which is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals.[2][6] By inhibiting Nav1.8, Suzetrigine reduces the excitability of these neurons, thereby blocking the propagation of pain signals to the central nervous system.
ACD440: Topical TRPV1 Antagonism
ACD440 is a topical antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This receptor, located on sensory neurons, is activated by noxious stimuli such as heat and capsaicin. By blocking TRPV1 in the skin, ACD440 prevents the influx of cations, thereby inhibiting the generation of pain signals at the periphery.
Experimental Protocols
Preclinical Analgesic Assays
A variety of animal models are utilized to assess the efficacy of analgesic compounds. The following are brief descriptions of the key models cited in this guide.
This model assesses visceral pain. Mice are injected intraperitoneally with a dilute solution of acetic acid, which induces a characteristic stretching and writhing behavior. The number of writhes is counted over a defined period. A reduction in the number of writhes in drug-treated animals compared to a control group indicates analgesic activity.
This model measures sensitivity to mechanical pain, typically in an inflamed paw. Inflammation is induced, for example, by injecting yeast into the paw. A device that applies a linearly increasing pressure is then applied to the inflamed paw, and the pressure at which the rat withdraws its paw is recorded as the pain threshold. An increase in the pain threshold in drug-treated animals indicates analgesia.
Clinical Trial Designs for Acute Pain
Clinical trials for acute pain often employ a randomized, double-blind, placebo-controlled design. Key elements of the protocols for the novel compounds discussed are outlined below.
These trials enrolled adult patients who had undergone either abdominoplasty or bunionectomy and were experiencing moderate to severe postoperative pain.[4][5][7]
This study was conducted in healthy volunteers to assess the analgesic effect of topical ACD440 on evoked pain.
The protocol involved the application of ACD440 gel or a placebo to the skin. Pain was induced using a CO2 laser, and the responses were measured through both subjective pain ratings (Visual Analog Scale - VAS) and objective neurophysiological measures (Laser-Evoked Potentials - LEPs) recorded via electroencephalography (EEG).[8][10] This model allows for a quantitative assessment of the drug's ability to modulate nociceptive signaling.
Conclusion
This compound represents an earlier generation of non-opioid analgesics with a mechanism of action centered on the inhibition of prostaglandin synthesis. While preclinical data suggest a potent analgesic effect and a favorable safety profile concerning gastric irritation, the lack of extensive clinical data and specific COX selectivity information limits a direct and comprehensive comparison with newer agents.
Novel compounds like Suzetrigine and ACD440 exemplify the progress in analgesic drug development towards more targeted and mechanism-based therapies. Suzetrigine's selectivity for Nav1.8 offers the potential for potent analgesia in acute pain settings without the central nervous system side effects and abuse potential of opioids. ACD440's topical application and TRPV1 antagonism provide a promising approach for localized pain conditions, minimizing systemic exposure and associated risks.
For researchers and drug developers, the comparison of these compounds highlights the evolution of analgesic research from broad-acting anti-inflammatory agents to highly specific modulators of pain pathways. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the continued development of safer and more effective non-opioid pain therapies.
References
- 1. Analgesic activities of PEM-420, the active eutomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACD440 – AlzeCure Pharma [alzecurepharma.se]
- 4. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzetrigine as a Novel Non-opioid Analgesic Drug in Pain Management: A Review of Clinical Evidence and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtopics.com [drugtopics.com]
- 8. Topically applied novel TRPV1 receptor antagonist, ACD440 Gel, reduces evoked pain in healthy volunteers, a randomized, double-blind, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Study: Positive Clinical Results for Painless ACD440 in Neuropathic Pain [synapse.patsnap.com]
- 10. alzecurepharma.se [alzecurepharma.se]
- 11. New scientific article published on positive clinical results with Painless ACD440 against neuropathic pain – AlzeCure Pharma [alzecurepharma.se]
- 12. Data from AlzeCure’s pain project ACD440 presented at the NeuPSIG 2025 pain conference – AlzeCure Pharma [alzecurepharma.se]
A Comparative Analysis of COX Inhibitors: Locating PEM-420
A comprehensive search for the compound "PEM-420" as a cyclooxygenase (COX) inhibitor has yielded no publicly available scientific literature, clinical data, or commercial information. The search results predominantly point to industrial fastening products manufactured by PennEngineering (PEM), with product codes such as "CLS-0420-2" and "SP-0420-1".[1][2][3] At present, "PEM-420" does not appear to be a designated name for a pharmaceutical compound with COX-inhibiting properties in the accessible domain.
Therefore, a direct comparative analysis of PEM-420 with other known COX inhibitors cannot be conducted. This guide will, however, provide a framework for such a comparison, outlining the necessary data points, experimental protocols, and visualizations that would be essential for evaluating a novel COX inhibitor against established alternatives.
Framework for Comparison of COX Inhibitors
A robust comparison of COX inhibitors necessitates a multi-faceted approach, encompassing biochemical assays, cellular studies, and in vivo models. The following sections detail the critical data and methodologies required for such an analysis.
Data Presentation: Key Comparative Metrics
To facilitate a clear and objective comparison, quantitative data should be organized as shown in the hypothetical table below. This table is populated with representative data for well-established COX inhibitors to illustrate the required comparative parameters.
| Parameter | PEM-420 | Celecoxib | Ibuprofen | Rofecoxib (Vioxx) |
| COX-1 IC₅₀ (nM) | Data not available | 1500 | 17 | 5000 |
| COX-2 IC₅₀ (nM) | Data not available | 40 | 39 | 50 |
| COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) | Data not available | 37.5 | 0.44 | 100 |
| Plasma Half-life (hours) | Data not available | 11.2 | 1.8 - 2.5 | 17 |
| Bioavailability (%) | Data not available | ~22-40 | >80 | ~93 |
| Primary Metabolism | Data not available | CYP2C9 | CYP2C9 | Hepatic (multiple) |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments in COX inhibitor characterization.
1. In Vitro COX Inhibition Assay (Human Whole Blood Assay)
-
Objective: To determine the inhibitory potency (IC₅₀) of a compound against COX-1 and COX-2 isoforms.
-
Methodology:
-
Heparinized whole blood is collected from healthy, drug-free volunteers.
-
For COX-1 analysis, aliquots of blood are incubated with the test compound (e.g., PEM-420) at various concentrations for 1 hour at 37°C before the addition of lipopolysaccharide (LPS) is omitted to measure basal thromboxane B2 (TXB₂) production, a primary product of COX-1 activity.
-
For COX-2 analysis, aliquots of blood are incubated with the test compound for 1 hour at 37°C, followed by stimulation with LPS (10 µg/mL) to induce COX-2 expression and subsequent prostaglandin E₂ (PGE₂) production.
-
After a 24-hour incubation period, plasma is separated by centrifugation.
-
TXB₂ and PGE₂ levels are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
IC₅₀ values are calculated by plotting the percent inhibition of prostanoid production against the logarithmic concentration of the inhibitor.
-
2. Cellular Assays for Anti-inflammatory Activity
-
Objective: To assess the anti-inflammatory effects of the compound in a cellular context.
-
Methodology:
-
A suitable cell line, such as RAW 264.7 murine macrophages, is cultured.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL).
-
After 24 hours, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory mediators, such as PGE₂, nitric oxide (measured as nitrite), and cytokines (e.g., TNF-α, IL-6), is quantified using ELISA or Griess assays.
-
Dose-response curves are generated to determine the compound's potency in reducing inflammatory markers.
-
Mandatory Visualizations
Diagrams illustrating signaling pathways and experimental workflows are essential for conveying complex information concisely.
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the synthesis of prostaglandins and the inhibitory action of COX inhibitors.
Caption: A generalized experimental workflow for the in vitro and cellular characterization of novel COX inhibitors.
References
Cross-validation of Pemedolac's efficacy in different animal pain models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Pemedolac's efficacy across various animal pain models. The data presented offers an objective comparison of this compound's performance against established analgesics, namely the non-steroidal anti-inflammatory drug (NSAID) Ketorolac and the opioid Morphine. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.
Comparative Efficacy of Analgesics
The following tables summarize the median effective dose (ED50) of this compound's active isomer (PEM-420), Ketorolac, and Morphine in commonly used animal models of pain. Lower ED50 values indicate higher potency.
Table 1: Efficacy in the Acetic Acid-Induced Writhing Test in Mice
| Compound | ED50 (mg/kg, p.o.) |
| PEM-420 | 0.92[1] |
| Ketorolac | 0.24 |
| Morphine | 0.124 |
Table 2: Efficacy in the Phenylbenzoquinone-Induced Writhing Test in Mice
| Compound | ED50 (mg/kg, p.o.) |
| PEM-420 | 0.80[1] |
Table 3: Efficacy in the Acetylcholine-Induced Writhing Test in Mice
| Compound | ED50 (mg/kg, p.o.) |
| PEM-420 | 0.075[1] |
Table 4: Efficacy in the Randall-Selitto Test in Rats
| Compound | ED50 (mg/kg, p.o.) |
| PEM-420 | 0.55[1] |
| Morphine | 3.0 (s.c.)[2] |
Note: Route of administration for Morphine in the Randall-Selitto test was subcutaneous (s.c.).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing a characteristic writhing response in mice.
Procedure:
-
Male ICR mice are used for the experiment.
-
The test substance (e.g., PEM-420, Ketorolac, Morphine) or vehicle is administered orally (p.o.).
-
After a predetermined pretreatment time (typically 30-60 minutes), a 0.5% to 1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg or 1 mL per 100g of body weight.[3]
-
Immediately following the acetic acid injection, the mice are placed in an observation chamber.
-
The number of writhes (abdominal constrictions, stretching of the hind limbs) is counted for a period of 5 to 20 minutes.
-
The analgesic effect is calculated as the percentage of inhibition of writhing compared to the vehicle-treated control group.
Phenylbenzoquinone-Induced Writhing Test
Similar to the acetic acid model, this test induces visceral pain to evaluate analgesic efficacy.
Procedure:
-
Mice are administered the test compound or vehicle orally.
-
Following the pretreatment period, a solution of phenylbenzoquinone (typically 0.02%) is injected intraperitoneally.
-
The number of abdominal constrictions (writhes) is counted for a set period, usually starting 5 minutes after the injection and lasting for 5-10 minutes.
-
The efficacy of the analgesic is determined by the reduction in the number of writhes compared to the control group.
Acetylcholine-Induced Writhing Test
This model also evaluates visceral pain, with a focus on cholinergic mechanisms.
Procedure:
-
NSAIDs or other test substances are administered orally to mice 30 minutes prior to the acetylcholine injection.[4]
-
Acetylcholine (5 mg/kg) is injected intraperitoneally.[4]
-
The number of writhes is counted for a 10-minute period following the injection of acetylcholine.[4]
-
Analgesic activity is determined by the number of mice that do not exhibit any writhing responses.[4]
Randall-Selitto Test
This test measures the threshold of an animal's response to a mechanical stimulus applied to an inflamed paw, indicating efficacy against inflammatory pain.
Procedure:
-
Inflammation is induced in the paw of a rat, often by injecting a substance like yeast.
-
An increasing mechanical force is applied to the inflamed paw using a specialized instrument.
-
The pressure at which the rat withdraws its paw is recorded as the pain threshold.
-
The test compound or vehicle is administered, and the pain threshold is measured again at various time points to determine the analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Prostaglandin Synthesis Pathway and this compound's Mechanism of Action.
Caption: General Workflow for In Vivo Analgesic Efficacy Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. [The analgesic effects of non-steroidal anti-inflammatory drugs on acetylcholine-induced writhing in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pemedolac for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Pemedolac, a potent non-narcotic analgesic.
Key Chemical and Safety Data
A thorough understanding of a compound's properties is essential for its safe handling and disposal. Below is a summary of available data for this compound and related compounds.
| Property | Data for this compound and Structurally Related Compounds | Source |
| Chemical Name | cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid | [2] |
| Synonyms | AY-30,715 | [1] |
| Chemical Class | Indoleacetic Acid Derivative, NSAID | [1][2] |
| Primary Hazard | Potent Analgesic Agent | [2] |
| Target Organs (for related compounds) | Eyes, skin, and respiratory tract. | [4] |
| Acute Effects (for related compounds) | Eye, skin, and respiratory irritation. | [4] |
Experimental Protocols for Safe Handling
Prior to disposal, ensure that all personnel are familiar with the appropriate handling procedures for potent chemical compounds.
Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and eye protection.[4]
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[4]
Spill Management:
-
In case of a spill, avoid breathing dust.[5]
-
Wipe up the spill with absorbent material.[4]
-
Place the contaminated material in a sealed, labeled container for disposal.[4]
-
Ventilate the area and wash the spill site thoroughly after material pickup is complete.[4]
Step-by-Step Disposal Procedures for this compound
The following workflow outlines the recommended procedure for the disposal of this compound from a research laboratory setting. This process is designed to minimize environmental impact and ensure compliance with typical hazardous waste regulations.
Figure 1. Logical workflow for the proper disposal of this compound.
1. Initial Assessment and Segregation:
-
Quantify the amount of this compound waste to be disposed of.
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions.
-
Keep this compound in its original or a clearly labeled container.
2. Consultation of Regulations:
-
Crucially, all waste disposal must comply with local, state, and federal regulations.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
3. Packaging for Disposal:
-
Place the this compound waste in a sealed, leak-proof container.[4]
-
The container should be clearly labeled with the chemical name ("this compound") and any relevant hazard warnings.
-
For trace-contaminated materials such as gloves, gowns, and vials, these should also be placed in a properly labeled and sealed disposal container.
4. Disposal Options:
-
DO NOT dispose of this compound down the drain or in regular trash.[3] This can lead to environmental contamination.
-
Preferred Method: Hazardous Waste Incineration. The most appropriate method for the disposal of potent pharmaceuticals is through a licensed hazardous waste incineration facility. This ensures the complete destruction of the active compound.
-
Alternative Method: Engineered Landfill. In some jurisdictions, disposal in a specially designated and lined hazardous waste landfill may be permissible. This should only be considered if incineration is not an option and it is explicitly allowed by local regulations.
5. Arranging for Professional Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the packaged this compound waste.
-
Ensure that all required documentation for the waste manifest is completed accurately.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship.
References
- 1. This compound: a novel and long-acting non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activity of this compound (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. bmgtechno.com [bmgtechno.com]
Essential Safety and Operational Guidance for Handling Pemedolac
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Pemedolac. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting, covering personal protective equipment (PPE), operational plans, and disposal protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on general best practices for handling potent, non-scheduled pharmaceutical research compounds and should be supplemented by a thorough risk assessment conducted by the user's institution.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- N95 Respirator | Use powder-free gloves. Ensure the outer glove is changed immediately upon contamination. The lab coat should be dedicated to handling potent compounds. An N95 respirator is recommended to prevent inhalation of fine particles. |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | A single pair of nitrile gloves is generally sufficient for handling solutions, but double gloving is a good practice. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat | Standard sterile handling procedures should be followed in a biological safety cabinet. |
| Spill Cleanup | - Double Nitrile Gloves- Lab Coat- Safety Goggles- N95 Respirator | Goggles provide a higher level of splash protection than safety glasses. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, concentration (if in solution), date received, and any relevant hazard warnings.
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Prepare all necessary equipment and reagents in advance.
-
Weighing: If working with solid this compound, conduct all weighing and aliquoting in a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
General Use: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
Spill Management:
-
Evacuate: Clear the immediate area of the spill.
-
Contain: For small spills, cover with an absorbent material (e.g., vermiculite, sand).
-
Neutralize: There is no specific neutralizing agent for this compound.
-
Clean: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable laboratory detergent and water.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines a standard procedure for preparing a stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube on an analytical balance located inside a chemical fume hood.
-
Weighing this compound: Carefully add the desired amount of solid this compound to the tared tube. Record the exact weight.
-
Solvent Addition: Based on the recorded weight and the desired final concentration, calculate the required volume of DMSO. Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound.
-
Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes. Clearly label each aliquot with the compound name, concentration, date, and solvent.
Visualization: Mechanism of Action
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a cyclooxygenase (COX) inhibitor. The following diagram illustrates the general signaling pathway affected by NSAIDs like this compound.
Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
